Tubulin inhibitor 29
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C12H8F2O2S2 |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
1-fluoro-4-(4-fluorophenyl)sulfonylsulfanylbenzene |
InChI |
InChI=1S/C12H8F2O2S2/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |
InChI-Schlüssel |
RJGPLTZAVFXCME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1F)SS(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Core Mechanism of Tubulin Inhibitor 29: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tubulin inhibitor 29, identified as 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (MJ-29), is a potent small molecule that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of MJ-29, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. By binding to the colchicine site on β-tubulin, MJ-29 inhibits tubulin polymerization, a critical process for mitotic spindle formation. This disruption triggers a cascade of events, including the activation of the cyclin-dependent kinase 1 (CDK1)/cyclin B complex, phosphorylation of Bcl-2, and subsequent activation of the intrinsic apoptotic pathway. This document serves as a comprehensive resource for researchers and drug development professionals working on novel anti-cancer therapeutics targeting the microtubule network.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Their dynamic nature, characterized by rapid polymerization and depolymerization, is fundamental for the formation and function of the mitotic spindle during cell division.[1] Consequently, targeting tubulin and disrupting microtubule dynamics has emerged as a successful strategy in cancer chemotherapy.[1][2]
Tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer, with the three main sites being the colchicine, vinca, and taxane binding sites.[3] Inhibitors that bind to the colchicine site prevent the polymerization of tubulin into microtubules.[4] this compound (MJ-29) is a potent, synthetic small molecule that has been shown to bind to the colchicine site of tubulin, thereby inhibiting its assembly.[5][6] This guide will elucidate the detailed molecular mechanisms through which MJ-29 exerts its anti-proliferative and pro-apoptotic effects.
Quantitative Data Summary
The biological activity of this compound (MJ-29) has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Source |
| This compound (MJ-29) | 1.2 | [6] |
Table 2: Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Source |
| MCF-7 | Breast Cancer | 7.5 | [6] |
| U937 | Leukemia | Not explicitly stated in the provided text, but described as dose- and time-dependent. | [5] |
| HL-60 | Leukemia | Not explicitly stated in the provided text, but described as dose- and time-dependent. | [5] |
| K562 | Leukemia | Not explicitly stated in the provided text, but described as dose- and time-dependent. | [5] |
| KG-1 | Leukemia | Not explicitly stated in the provided text, but described as dose- and time-dependent. | [5] |
Mechanism of Action: A Step-by-Step Breakdown
The primary mechanism of action of this compound (MJ-29) is the inhibition of tubulin polymerization, which sets off a signaling cascade culminating in apoptosis.[5]
Direct Interaction with Tubulin
MJ-29 directly interacts with α- and β-tubulin subunits.[5] Molecular docking studies and competitive binding assays have demonstrated that it binds to the colchicine binding site on β-tubulin.[6] This binding event physically obstructs the polymerization of tubulin heterodimers into microtubules.[5]
Disruption of Microtubule Dynamics and Mitotic Arrest
The inhibition of tubulin polymerization leads to the disruption of the microtubule network within the cell.[5] This is particularly critical during mitosis, as the formation of a functional mitotic spindle is compromised. The failure to form a proper spindle apparatus leads to the arrest of the cell cycle in the G2/M phase.[5]
Activation of the CDK1/Cyclin B Complex
The mitotic arrest induced by MJ-29 triggers the activation of the cyclin-dependent kinase 1 (CDK1)/cyclin B complex.[5] This complex is a key regulator of the G2/M transition and entry into mitosis.
Bcl-2 Phosphorylation and Initiation of Apoptosis
A crucial downstream event of CDK1 activation is the phosphorylation of the anti-apoptotic protein Bcl-2.[5] Phosphorylated Bcl-2 is inactivated, which disrupts the mitochondrial membrane integrity. This leads to the release of pro-apoptotic factors from the mitochondria into the cytosol, including cytochrome c and apoptosis-inducing factor (AIF).[5]
Caspase Cascade Activation
Cytosolic cytochrome c associates with apoptotic protease-activating factor-1 (Apaf-1) and procaspase-9 to form the apoptosome.[5] This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3.[5] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Tubulin Polymerization Inhibition by MJ-29.
Caption: MJ-29 Induced Apoptotic Signaling Pathway.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel tubulin inhibitors targeting colchicine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Discovery and Synthesis of Tubulin Inhibitor 29 (Compound 6g)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Tubulin Inhibitor 29, also identified as compound 6g in the primary literature. This benzofuran-based 3,4,5-trimethoxybenzamide derivative has demonstrated significant potential as an anticancer agent through its potent inhibition of tubulin polymerization. This document details the synthetic route, experimental protocols for its biological characterization, quantitative efficacy data, and its proposed mechanism of action, including relevant signaling pathways. All data and methodologies are compiled from the peer-reviewed publication by Li et al. (2020) in Bioorganic Chemistry.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. Their essential role in mitosis makes them a well-validated and highly attractive target for the development of anticancer therapeutics. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis in cancer cells.
This compound (compound 6g) is a novel synthetic small molecule identified as a potent inhibitor of tubulin polymerization. It belongs to a series of benzofuran-based derivatives designed to interact with the colchicine-binding site on β-tubulin. This guide serves as a technical resource for researchers interested in the chemistry, biology, and therapeutic potential of this compound.
Discovery and Synthesis
The discovery of this compound (compound 6g) was the result of a targeted synthetic effort to create novel analogs with potent antiproliferative activities. The synthesis is a multi-step process, as detailed below.
Synthesis Workflow
Caption: Synthetic pathway for this compound (Compound 6g).
Experimental Protocol: Synthesis of Compound 6g
The synthesis of this compound (compound 6g) involves a multi-step process starting from commercially available reagents. The key steps are outlined below, based on the procedures described by Li et al. (2020).
Step 1: Synthesis of Intermediate 1 (Ethyl 2-(2-acetylphenoxy)acetate)
-
To a solution of 2-hydroxyacetophenone in acetone, potassium carbonate and ethyl bromoacetate are added.
-
The mixture is heated at reflux.
-
After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed, dried, and concentrated to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2 (1-(3-hydroxybenzofuran-2-yl)ethan-1-one)
-
Intermediate 1 is dissolved in a solution of sodium hydroxide.
-
The mixture is heated at reflux.
-
Upon cooling, the reaction mixture is acidified with HCl.
-
The resulting precipitate is filtered, washed with water, and dried to give Intermediate 2.
Step 3: Synthesis of Intermediate 3
-
A mixture of Intermediate 2, 4-fluorobenzaldehyde, and piperidine in ethanol is heated at reflux.
-
After the reaction is complete, the mixture is cooled, and the precipitate is filtered and washed to provide Intermediate 3.
Step 4: Synthesis of Intermediate 4 (3-amino-2-(4-fluorobenzoyl)benzofuran)
-
A mixture of Intermediate 3 and ammonium acetate is heated at reflux.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is added, and the mixture is refluxed further.
-
The reaction mixture is then cooled, and the solid is collected by filtration to yield Intermediate 4.
Step 5: Synthesis of N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-3,4,5-trimethoxybenzamide (Compound 6g)
-
To a solution of Intermediate 4 in dichloromethane, pyridine is added, followed by the dropwise addition of 3,4,5-trimethoxybenzoyl chloride.
-
The reaction mixture is stirred at room temperature.
-
After completion, the mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the final compound, this compound (6g).
Biological Activity and Efficacy
The biological activity of this compound (compound 6g) was evaluated through a series of in vitro assays to determine its antiproliferative effects and its direct impact on tubulin polymerization.
Quantitative Data: Antiproliferative Activity
The antiproliferative activity of compound 6g was assessed against a panel of human cancer cell lines and a normal human cell line using the MTT assay. The results are summarized in the table below.
| Cell Line | Cancer Type | IC50 (μM)[1] |
| MDA-MB-231 | Breast Cancer | 3.01 |
| HCT-116 | Colon Cancer | 5.20 |
| HT-29 | Colon Cancer | 9.13 |
| HeLa | Cervical Cancer | 11.09 |
| HEK-293 | Normal Human Kidney | > 30 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Quantitative Data: Tubulin Polymerization Inhibition
The direct inhibitory effect of compound 6g on tubulin polymerization was measured in a cell-free in vitro assay.
| Compound | IC50 (μM) |
| Compound 6g | 11.8 |
| Combretastatin A-4 (CA-4) | 1.5 |
IC50 values represent the concentration of the compound required to inhibit tubulin polymerization by 50%. CA-4 was used as a positive control.
Mechanism of Action
The primary mechanism of action of this compound (compound 6g) is the inhibition of microtubule polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.
Signaling Pathway
Caption: Proposed mechanism of action for this compound (6g).
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells (MDA-MB-231, HCT-116, HT-29, HeLa) and normal cells (HEK-293) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (compound 6g) and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing purified bovine brain tubulin, GTP, and a fluorescence reporter in a glutamate-based buffer is prepared.
-
Compound Addition: this compound (compound 6g) or a control compound (CA-4 or vehicle) is added to the reaction mixture at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of polymerization against the compound concentration.
Cell Cycle Analysis
-
Cell Treatment: HeLa cells are treated with different concentrations of this compound (compound 6g) for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.
Conclusion
This compound (compound 6g) is a promising anticancer agent that exerts its effect by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis in various cancer cell lines, while showing lower toxicity to normal cells. The synthetic route is well-defined, and the biological assays provide a clear understanding of its mechanism of action. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational resource for researchers aiming to build upon the discovery and development of this potent tubulin inhibitor.
References
An In-depth Technical Guide to the Colchicine Binding Site of Tubulin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the colchicine binding site on the β-tubulin subunit, a critical target for the development of anticancer agents. We will delve into the molecular interactions, quantitative binding data of representative inhibitors, and detailed experimental protocols for characterizing these compounds.
The Colchicine Binding Site: A Key Target for Mitotic Inhibitors
Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] Small molecules that interfere with microtubule dynamics are potent anticancer agents.[1][2] These agents are broadly classified as microtubule-stabilizing or -destabilizing agents.[1] The colchicine binding site, located at the interface between α- and β-tubulin, is a major target for microtubule-destabilizing agents.[3][4]
Inhibitors that bind to this site prevent the curved tubulin dimer from adopting the straight conformation necessary for incorporation into microtubules, thereby inhibiting polymerization and leading to mitotic arrest and apoptosis.[3] The colchicine site is considered a promising target due to the chemical diversity of compounds that can bind to it and their ability to overcome certain mechanisms of drug resistance.[2][5]
X-ray crystallography studies have revealed the detailed interactions between various inhibitors and the colchicine binding site on β-tubulin.[4][6] The binding pocket is located at the interface with α-tubulin. Key residues in β-tubulin that interact with colchicine-site inhibitors include Cys241, Leu242, Ala250, Val238, Asn258, Lys254, Thr314, Val315, Ile318, and Lys352. The trimethoxyphenyl (TMP) group of many inhibitors, including colchicine, typically occupies a hydrophobic pocket near Cys241.[3]
Quantitative Data for Representative Colchicine Site Inhibitors
The following tables summarize the in vitro activity of several well-characterized colchicine binding site inhibitors.
| Compound | Tubulin Polymerization Inhibition IC50 (µM) | Antiproliferative Activity IC50 (nM) | Cancer Cell Line(s) |
| Colchicine | 2.68[3] | - | - |
| Combretastatin A-4 (CA-4) | - | - | - |
| CYT997 (Lexibulin) | - | - | - |
| ABT-751 (E7010) | - | - | Various |
| St. 11 (Benzoxepine derivative) | 3.8[7] | 1.5 - 8[7] | HCT116, K562, H1299, MDA-MB231[7] |
| St. 34 (Thiophene derivative) | 0.88[7] | < 1[7] | HeLa, HL-40, MCF-7, HT-29[7] |
| St. 35 (Thiophene derivative) | 0.70[7] | < 1[7] | HeLa, HL-40, MCF-7, HT-29[7] |
| G13 (2-aryl-4-amide-quinoline derivative) | 13.5[8] | 650 - 900[8] | Various[8] |
| Compound 97 (2-phenylindole derivative) | 0.79[3] | 16 - 62[3] | Several tumor cell lines[3] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.
Experimental Protocols
Characterizing the binding and activity of tubulin inhibitors involves a combination of in vitro biochemical assays, cell-based assays, and structural biology techniques.
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter molecule, such as DAPI, which preferentially binds to polymerized microtubules. Inhibitors of polymerization will reduce the rate and extent of the fluorescence increase.
Materials:
-
Purified tubulin (>99%), lyophilized powder
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to the desired stock concentration (e.g., 10 mg/mL).
-
Prepare reaction mixtures in a 96-well plate. For each well, add buffer, GTP (to a final concentration of 1 mM), fluorescent reporter, and the test compound at various concentrations.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Calculate the IC50 value by determining the concentration of the inhibitor that reduces the extent of polymerization by 50% compared to the DMSO control.[9]
This assay determines if a test compound binds to the colchicine binding site by measuring its ability to displace radiolabeled colchicine.
Principle: A constant amount of tubulin and [³H]-colchicine are incubated with increasing concentrations of the unlabeled test compound. If the test compound binds to the colchicine site, it will compete with [³H]-colchicine, leading to a decrease in the amount of radioactivity bound to the tubulin.
Materials:
-
Purified tubulin
-
[³H]-Colchicine
-
Test compounds
-
Buffer (e.g., phosphate buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubate tubulin with a fixed concentration of [³H]-colchicine and varying concentrations of the test compound at 37°C for a defined period (e.g., 1 hour).
-
Separate the protein-bound [³H]-colchicine from the unbound ligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of bound [³H]-colchicine against the concentration of the test compound to determine the IC50 for displacement.
This technique provides high-resolution structural information on how an inhibitor binds to tubulin.
Principle: Crystals of a tubulin-ligand complex are grown and then exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, revealing the precise three-dimensional arrangement of atoms and the interactions between the inhibitor and the protein.
General Workflow:
-
Co-crystallize tubulin (often in a complex with a stathmin-like domain to prevent self-assembly) with the inhibitor of interest.
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known tubulin structure.
-
Refine the model of the tubulin-inhibitor complex against the experimental data to obtain a high-resolution structure.[4][6]
Immunofluorescence Microscopy:
-
Culture cells (e.g., HeLa) on coverslips and treat with the test compound for a specified time.
-
Fix the cells with paraformaldehyde or methanol.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with a primary antibody against α- or β-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the microtubule network and cell morphology using a fluorescence microscope. Colchicine site inhibitors will cause depolymerization of microtubules and a diffuse cytoplasmic staining pattern.
Cell Cycle Analysis by Flow Cytometry:
-
Treat cells with the test compound for a duration corresponding to one or two cell cycles (e.g., 24-48 hours).
-
Harvest the cells and fix them in cold ethanol.
-
Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Compounds that disrupt microtubule function will cause an accumulation of cells in the G2/M phase of the cell cycle.[2]
Visualizations
Caption: Major drug binding sites on the β-tubulin subunit.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling Tubulin Inhibitor 29: A Technical Guide for Researchers
An In-depth Analysis of a Novel Benzofuran-Based Tubulin Polymerization Inhibitor
Introduction
Tubulin inhibitors represent a cornerstone in the development of anti-cancer therapeutics. By disrupting the dynamics of microtubule formation, these agents effectively halt cell division and induce apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of a potent tubulin polymerization inhibitor, designated as Tubulin polymerization-IN-29 (also referred to as compound 6g), a novel benzofuran-based 3,4,5-trimethoxybenzamide derivative. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's chemical structure, biological properties, and the experimental methodologies used in its characterization.
Chemical Structure and Properties
Tubulin polymerization-IN-29 is a synthetic small molecule with a core structure featuring a benzofuran moiety linked to a 3,4,5-trimethoxybenzamide group. The detailed chemical properties are summarized below.
| Property | Value |
| IUPAC Name | N-(2-(4-fluorobenzoyl)benzofuran-3-yl)-3,4,5-trimethoxybenzamide |
| Molecular Formula | C25H20FNO6 |
| Molecular Weight | 449.43 g/mol |
| CAS Number | 630058-59-2 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage |
Biological Activity and Mechanism of Action
Tubulin polymerization-IN-29 is a potent inhibitor of tubulin polymerization. Mechanistic studies have revealed that it induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells. Its mode of action is consistent with that of other colchicine-binding site inhibitors, such as Combretastatin A-4 (CA-4).
Antiproliferative Activity
The compound has demonstrated significant antiproliferative activity against a panel of human cancer cell lines, while exhibiting a favorable selectivity profile over non-tumoral cells. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3.01 |
| HCT-116 | Colorectal Carcinoma | 5.20 |
| HT-29 | Colorectal Adenocarcinoma | 9.13 |
| HeLa | Cervical Cancer | 11.09 |
| HEK-293 | Human Embryonic Kidney (non-tumoral) | > 30 |
Experimental Protocols
This section details the methodologies employed to characterize the biological activity of Tubulin polymerization-IN-29.
Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer and non-tumoral cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of Tubulin polymerization-IN-29 (typically ranging from 0.01 to 100 µM) for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using a suitable software (e.g., GraphPad Prism).
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: A reaction mixture containing tubulin (from porcine brain), GTP, and a fluorescence reporter in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) was prepared.
-
Compound Addition: Tubulin polymerization-IN-29 or a reference compound (e.g., Combretastatin A-4) was added to the reaction mixture at various concentrations.
-
Polymerization Induction: The polymerization was initiated by incubating the mixture at 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, was monitored over time using a fluorescence spectrophotometer.
-
Data Analysis: The IC50 value for the inhibition of tubulin polymerization was determined from the concentration-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: HeLa cells were treated with different concentrations of Tubulin polymerization-IN-29 for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was quantified using cell cycle analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for the induction of G2/M arrest by Tubulin polymerization-IN-29 and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway of G2/M cell cycle arrest induced by Tubulin polymerization-IN-29.
Caption: General experimental workflow for the characterization of Tubulin polymerization-IN-29.
Conclusion and Future Directions
Tubulin polymerization-IN-29 (compound 6g) has emerged as a promising lead compound in the development of novel anticancer agents. Its potent inhibition of tubulin polymerization, significant antiproliferative activity against various cancer cell lines, and favorable selectivity over non-tumoral cells warrant further investigation. Future studies should focus on optimizing the structure to enhance its potency and pharmacokinetic properties, as well as on in vivo efficacy studies in preclinical cancer models. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for more effective tubulin-targeting cancer therapies.
In Vitro Antiproliferative Activity of a Novel Tubulin Inhibitor: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of a representative tubulin inhibitor, herein referred to as Tubulin Inhibitor 29. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and medicinal chemistry.
Introduction
Tubulin inhibitors are a significant class of chemotherapeutic agents that target microtubules, essential components of the cellular cytoskeleton.[1][2] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and play a crucial role in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[1][2] By disrupting microtubule dynamics, tubulin inhibitors can induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis, or programmed cell death.[3][4] These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine site inhibitors).[1][2][3] This guide focuses on the in vitro evaluation of a novel tubulin polymerization inhibitor.
In Vitro Antiproliferative Activity
The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Adenocarcinoma | 0.8 - 2.3 |
| HT-29 | Colorectal Adenocarcinoma | 1.7 - 3.0 |
| PC-3 | Prostate Adenocarcinoma | 1.0 - 1.1 |
| MCF-7 | Breast Adenocarcinoma | < 260 |
| A549 | Lung Carcinoma | < 200 |
| SGC-7910 | Gastric Cancer | 210 |
Note: The data presented is a synthesis of reported values for various novel tubulin inhibitors and serves as a representative profile.[5][6][7]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).[3]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the compound concentration to determine the IC50 value.[4]
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[4]
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Glycerol
-
This compound
-
Microplate reader with temperature control
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold general tubulin buffer supplemented with GTP and glycerol.[3][8]
-
Reaction Mixture: In a 96-well plate, mix the tubulin solution with various concentrations of this compound or a vehicle control.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time using a microplate reader. The absorbance is proportional to the amount of polymerized microtubules.[8][9]
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 for tubulin polymerization inhibition is the concentration of the inhibitor that reduces the rate or extent of polymerization by 50%.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at concentrations around its IC50 value for 18-24 hours.[3]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing and store at -20°C for at least 1 hour.[3][4]
-
Staining: Wash the cells to remove the ethanol and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the DNA content of the cells.
-
Data Analysis: Generate a histogram of PI fluorescence intensity to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin inhibitor's activity.[4]
Visualizations
Experimental Workflow
References
- 1. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Effects of Combretastatin A-4 on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Combretastatin A-4 (CA-4) is a potent, naturally occurring stilbenoid isolated from the bark of the South African bushwillow tree, Combretum caffrum. It serves as a leading compound in the development of anticancer agents due to its profound effects on the microtubule cytoskeleton.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of CA-4, its quantitative impact on microtubule dynamics, and detailed protocols for key experimental assays.
Core Mechanism of Action
Combretastatin A-4 exerts its potent antimitotic and vascular-disrupting effects by directly targeting tubulin, the fundamental protein subunit of microtubules.[1][2][3] Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are crucial for a multitude of cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell structure.[3][4]
The primary mechanism of action of CA-4 involves its high-affinity binding to the colchicine-binding site on β-tubulin.[1][5][6] This interaction induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.[1] Consequently, CA-4 disrupts the dynamic instability of microtubules, a process characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization).[7][8] This disruption leads to a net suppression of microtubule growth, resulting in the arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis or mitotic catastrophe in rapidly dividing cancer cells.[9]
Quantitative Data on the Effects of Combretastatin A-4
The biological activity of Combretastatin A-4 has been extensively quantified through a variety of in vitro and cell-based assays. The following tables provide a summary of key quantitative data regarding its inhibitory effects on tubulin polymerization and its cytotoxic effects on a range of human cancer cell lines.
Table 1: Inhibition of Tubulin Polymerization by Combretastatin A-4
| Parameter | Value | Assay Conditions | Source(s) |
| IC50 | 0.53 - 3.0 µM | In vitro tubulin polymerization assay with purified tubulin. | [4] |
| Critical Concentration (CrC) | 21.5 µM | In vitro tubulin polymerization assay. | [1] |
Table 2: Cytotoxicity (IC50) of Combretastatin A-4 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Source(s) |
| A549 | Non-small cell lung cancer | 1.8 ± 0.6 µM (for analog XN0502) | [9] |
| HT-29 | Colorectal adenocarcinoma | Low micromolar range | [1] |
| MCF-7 | Breast adenocarcinoma | Low micromolar range | [1] |
| Various Cancer Cell Lines | - | 0.2 - 10 µM (for cis-azo-CA-4) | [10] |
Note: IC50 values can exhibit variability depending on the specific experimental conditions, cell line, and duration of exposure.
Table 3: Effects of a Combretastatin A-4 Analog (C12) on Microtubule Dynamic Instability in HeLa Cells
| Parameter | Effect | Concentration | Source(s) |
| Microtubule Growth Rate | Reduced by 52% | 10 nM | [11] |
| Microtubule Pause Time | Increased by 68% | 10 nM | [11] |
Experimental Protocols
This section outlines detailed methodologies for key experiments employed to characterize the effects of tubulin inhibitors such as Combretastatin A-4.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
Objective: To quantify the inhibitory effect of a compound on the assembly of purified tubulin into microtubules by measuring changes in light scattering.
Principle: The polymerization of tubulin into microtubules leads to an increase in turbidity, which can be monitored spectrophotometrically as an increase in absorbance at 340-350 nm. Inhibitors of this process will diminish the rate and extent of the absorbance increase.[12]
Materials:
-
Lyophilized tubulin (≥99% pure)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
GTP solution (10 mM)
-
Combretastatin A-4
-
Control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor)
-
Ice bucket
-
Pre-chilled 96-well plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with ice-cold polymerization buffer to a final concentration of 3-5 mg/mL. Keep the solution on ice and use it within one hour.
-
Prepare serial dilutions of Combretastatin A-4 and control compounds in polymerization buffer.
-
-
Assay Setup:
-
On ice, add the diluted compounds and controls to the wells of a pre-chilled 96-well plate.
-
To initiate the polymerization reaction, add the cold tubulin solution containing GTP (final concentration 1 mM) to each well.
-
-
Data Acquisition:
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30-60 seconds for a duration of 60-90 minutes.[13]
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the IC50 value by plotting the maximal polymerization rate or the final absorbance against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow for In Vitro Tubulin Polymerization Assay.
Immunofluorescence Microscopy of Cellular Microtubules
Objective: To visualize the effects of a tubulin inhibitor on the microtubule network within cultured cells.
Principle: Immunofluorescence staining utilizes specific primary antibodies to target α-tubulin, followed by fluorescently labeled secondary antibodies for visualization by fluorescence microscopy. Disruption of the microtubule network by an inhibitor will be apparent as a change in the typical filamentous staining pattern.
Materials:
-
Cultured cells (e.g., HeLa, A549) grown on glass coverslips
-
Combretastatin A-4
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Combretastatin A-4 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
-
Fixation:
-
Permeabilization and Blocking:
-
Wash the cells with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.[16]
-
-
Antibody Staining:
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the cells with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
Workflow for Immunofluorescence Staining of Microtubules.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on a cell population.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[17][18][19][20]
Materials:
-
Cultured cells
-
Combretastatin A-4
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Combretastatin A-4 for the desired exposure period (e.g., 48-72 hours).
-
-
MTT Incubation:
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for MTT Cell Viability Assay.
Signaling Pathways and Logical Relationships
The disruption of microtubule dynamics by Combretastatin A-4 initiates a cascade of cellular events that ultimately lead to cell death. The following diagram illustrates the logical relationship between CA-4's interaction with tubulin and its downstream cellular consequences.
Cellular Consequences of CA-4 Treatment.
Conclusion
Combretastatin A-4 is a powerful tool for studying microtubule dynamics and a promising scaffold for the development of novel anticancer therapeutics. Its well-defined mechanism of action, involving the inhibition of tubulin polymerization at the colchicine binding site, leads to profound effects on the microtubule cytoskeleton, culminating in cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of CA-4 and other tubulin-targeting agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COMBRETASTATINS: POTENTIAL TUBULIN INHIBITORS | Neuroquantology [neuroquantology.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic instability of microtubules is regulated by force - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of microtubule dynamic instability in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. C12, a combretastatin-A4 analog, exerts anticancer activity by targeting microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Immunofluorescence Microscopy Protocol [protocols.io]
- 15. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. researchhub.com [researchhub.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Mechanism of G2/M Phase Cell Cycle Arrest Induced by Tubulin Inhibitor 29 (TI-29)
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of Tubulin Inhibitor 29 (TI-29), a novel anti-mitotic agent that induces cell cycle arrest at the G2/M phase. It includes a summary of its effects, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound (TI-29) and G2/M Arrest
Tubulin inhibitors are a significant class of chemotherapeutic agents that target microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule polymerization or depolymerization activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2/M transition, which can ultimately trigger apoptosis in cancer cells.
This compound (TI-29) is a potent small molecule that has been shown to inhibit tubulin polymerization, leading to a robust G2/M phase cell cycle arrest in various cancer cell lines. This guide delineates the cellular and molecular mechanisms underlying the activity of TI-29, providing a framework for its preclinical evaluation.
Quantitative Data on the Effects of TI-29
The efficacy of TI-29 in inhibiting cell proliferation and inducing G2/M arrest has been quantified in various cancer cell lines. The data presented below is a representative summary of findings.
Table 1: Cytotoxicity of this compound (TI-29) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 48h treatment |
| HeLa | Cervical Cancer | 15 |
| HT-29 | Colorectal Adenocarcinoma | 25 |
| A549 | Lung Carcinoma | 20 |
| MCF-7 | Breast Adenocarcinoma | 30 |
Table 2: Effect of this compound (TI-29) on Cell Cycle Distribution in HT-29 Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 65.2 ± 3.1 | 15.5 ± 1.8 | 19.3 ± 2.5 |
| TI-29 (10 nM) | 30.1 ± 2.5 | 10.2 ± 1.5 | 59.7 ± 3.8 |
| TI-29 (30 nM) | 15.8 ± 1.9 | 5.7 ± 0.9 | 78.5 ± 4.2 |
Key Signaling Pathway in TI-29 Induced G2/M Arrest
Tubulin inhibitors like TI-29 disrupt microtubule dynamics, which activates the Spindle Assembly Checkpoint (SAC). This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of key mitotic proteins like Cyclin B1. The accumulation of the Cyclin B1/Cdk1 complex is a hallmark of G2/M arrest. Furthermore, in some cellular contexts, this arrest can be associated with the p53-independent accumulation of p21, which can further inhibit Cdk1 activity and influence cell fate.[1]
References
The Induction of Apoptosis in Cancer Cells by Tubulin Inhibitor MJ-29: A Technical Guide
This technical guide provides an in-depth examination of the mechanisms by which the tubulin inhibitor MJ-29 induces apoptosis in cancer cells. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on its mode of action, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the underlying signaling pathways. For a comprehensive understanding, the apoptotic mechanism of MJ-29 is contrasted with the non-apoptotic cell death induced by another tubulin inhibitor, OAT-449.
Introduction to Tubulin Inhibitors and Cancer Therapy
Tubulin, a globular protein, is the fundamental component of microtubules, which are essential for various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape.[1] Tubulin inhibitors are a class of anti-cancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and subsequent programmed cell death, or apoptosis.[1][2] These inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] By interfering with the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division, these agents are particularly effective against the rapidly proliferating cancer cells.[1]
MJ-29, chemically known as 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone, is a tubulin inhibitor that has demonstrated potent activity against various cancer cell lines.[3][4] It functions by inhibiting tubulin polymerization, leading to mitotic arrest and the induction of apoptosis.[3][4]
Quantitative Data on Tubulin Inhibitor Efficacy
The following tables summarize the quantitative data regarding the efficacy of selected tubulin inhibitors in various cancer cell lines.
Table 1: In Vitro Efficacy of Tubulin Inhibitor OAT-449
| Cancer Cell Line | Type | Concentration Range (nM) for Cell Death |
| HT-29 | Colorectal Adenocarcinoma | 6 - 30[5][6] |
| SK-N-MC | Neuroepithelioma | Not Specified |
| HeLa | Cervical Adenocarcinoma | 6 - 30[7] |
| DU-145 | Prostate Carcinoma | 6 - 30[7] |
| Panc-1 | Pancreatic Carcinoma | 6 - 30[7] |
Table 2: In Vitro Efficacy of Various Tubulin Inhibitors
| Compound | Cancer Cell Line(s) | IC50 Value (µM) |
| Unnamed Thiophene Derivative (St. 39) | HeLa, HT-29 | 0.06 - 0.50[8] |
| Unnamed Benzimidazole Derivative (St. 59) | MCF-7, SGC-7901, A549 | < 0.20[8] |
| Unnamed Indole-acrylamide (St. 32) | HeLa, HL-60 | Not Specified (Induces apoptosis)[8] |
| Unnamed Compound [I] | SGC-7910 | 0.21[9] |
| Unnamed Compound (4c) | MDA-MB-231 | 17 (for tubulin polymerization)[10] |
Signaling Pathways of Tubulin Inhibitor-Induced Cell Death
Apoptotic Pathway Induced by MJ-29
MJ-29 induces apoptosis in human leukemia U937 cells through a well-defined signaling cascade.[3][4] It begins with the inhibition of tubulin polymerization, which leads to mitotic arrest.[3][4] This arrest activates the cyclin-dependent kinase 1 (CDK1)/cyclin B complex, which then phosphorylates the anti-apoptotic protein Bcl-2.[3][4] Phosphorylation of Bcl-2 inhibits its function, leading to the release of pro-apoptotic proteins from the mitochondria, such as cytochrome c and apoptosis-inducing factor (AIF).[3] Cytosolic cytochrome c then associates with apoptotic protease-activating factor-1 (Apaf-1) and procaspase-9 to form the apoptosome, which activates caspase-9.[3] Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[3]
Caption: Signaling pathway of MJ-29 induced apoptosis.
Non-Apoptotic Cell Death Induced by OAT-449
In contrast to MJ-29, the tubulin inhibitor OAT-449 induces a non-apoptotic form of cell death in HT-29 and HeLa cells, preceded by mitotic catastrophe.[5][11] OAT-449 inhibits tubulin polymerization, leading to a G2/M cell cycle arrest.[5][6] This arrest is associated with a p53-independent accumulation of the p21 protein, predominantly in the cytoplasm.[5][11] Cytoplasmic p21 is known to have anti-apoptotic functions.[5][11] The altered phosphorylation status of Cdk1 and the spindle assembly checkpoint proteins NuMa and Aurora B also contribute to the G2/M arrest and subsequent mitotic catastrophe, ultimately leading to non-apoptotic cell death.[5]
Caption: OAT-449 induced non-apoptotic cell death pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of a tubulin inhibitor.
Materials:
-
96-well plates
-
Cancer cells
-
Complete culture medium
-
Tubulin inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]
-
Prepare serial dilutions of the tubulin inhibitor in complete culture medium.[12]
-
Remove the overnight medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO).[12]
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Cancer cells treated with tubulin inhibitor
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the tubulin inhibitor for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a new tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caption: Experimental workflow for Annexin V apoptosis assay.
Cell Cycle Analysis
This protocol is to determine the cell cycle distribution of cells treated with a tubulin inhibitor.
Materials:
-
Cancer cells treated with tubulin inhibitor
-
PBS
-
70% ice-cold ethanol
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Harvest treated cells and wash with PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.[12]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[12]
-
Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.[12]
-
Add PI solution and incubate for 15-30 minutes at room temperature in the dark.[12]
-
Analyze the DNA content of the cells by flow cytometry.[12]
Western Blotting
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with tubulin inhibitor
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
Tubulin Polymerization Assay
This protocol is to directly assess the effect of the inhibitor on tubulin assembly.
Materials:
-
Purified tubulin
-
Polymerization buffer
-
Tubulin inhibitor
-
Positive control (e.g., colchicine)
-
Negative control (vehicle)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing purified tubulin in polymerization buffer.
-
Add the tubulin inhibitor at various concentrations to the reaction mixture. Include positive and negative controls.[12]
-
Incubate the mixture at 37°C in a spectrophotometer.[12]
-
Measure the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.[12]
-
Plot the absorbance against time to visualize the inhibition of tubulin polymerization.[12]
Conclusion
Tubulin inhibitors like MJ-29 represent a potent class of anti-cancer agents that effectively induce apoptosis in cancer cells by disrupting microtubule dynamics. The detailed mechanisms, involving mitotic arrest and the activation of intrinsic apoptotic pathways, provide a clear rationale for their therapeutic potential. Understanding the contrasting mechanisms of other tubulin inhibitors, such as OAT-449, which can induce non-apoptotic cell death, is crucial for the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of novel tubulin-targeting drugs.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
In-Depth Technical Guide: Tubulin Inhibitor Compound 29
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors represent a cornerstone in modern cancer chemotherapy, primarily by disrupting microtubule dynamics, which are essential for cell division. This technical guide focuses on a potent arylpyridine-based tubulin inhibitor, designated as Compound 29 , which has demonstrated significant antiproliferative and tubulin polymerization inhibitory activities. This document provides a comprehensive overview of its chemical properties, biological activity, and mechanism of action, tailored for researchers and professionals in the field of drug discovery and development.
Chemical and Physical Properties
Compound 29 , with the chemical name 2-(6-methoxybenzo[d]oxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)pyridine, is a novel synthetic molecule designed to interact with the colchicine binding site of tubulin.
| Property | Value |
| CAS Number | Not explicitly assigned in the primary literature for this specific "Compound 29" |
| Molecular Formula | C22H19N3O4 |
| Appearance | White Solid |
Biological Activity and Quantitative Data
Compound 29 has shown potent antiproliferative activity against a panel of human cancer cell lines and is a strong inhibitor of tubulin polymerization.[1]
Antiproliferative Activity
The growth inhibitory effects of Compound 29 were evaluated against various human cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Lung Carcinoma | 0.82[1] |
| U251 | Glioblastoma | 0.17[1] |
Tubulin Polymerization Inhibition
Compound 29 effectively inhibits the polymerization of tubulin, a key mechanism for its anticancer effects. Its inhibitory activity is comparable to that of the well-known tubulin inhibitor, Combretastatin A-4 (CA-4).
| Compound | IC50 (µM) |
| Compound 29 | 2.1 [1] |
| Combretastatin A-4 (CA-4) | 1.6[1] |
Mechanism of Action
Compound 29 exerts its biological effects by directly targeting tubulin. It binds to the colchicine binding site on β-tubulin, which leads to the inhibition of microtubule assembly. This disruption of the microtubule network results in the arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis in cancer cells.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for Compound 29-induced apoptosis.
References
Navigating the Physicochemical Landscape of Tubulin Inhibitors: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors represent a cornerstone of chemotherapy and are the subject of extensive research for the development of new anti-cancer agents. The efficacy of these small molecules is intrinsically linked to their physicochemical properties, with solubility and stability being paramount for their successful formulation, delivery, and ultimately, their therapeutic effect. This technical guide provides an in-depth overview of the solubility and stability considerations for tubulin inhibitors, with a focus on compounds that bind to the colchicine site. While specific quantitative data for a compound cataloged as "Tubulin inhibitor 29" (CAS 2905-15-9) is not publicly available in the cited literature, this document will provide a comprehensive framework for understanding and evaluating these critical parameters for this class of compounds.
"this compound" is identified as a potent tubulin polymerization inhibitor that binds to the colchicine site, exhibiting an IC50 of 1.2 µM in tubulin assembly assays and antiproliferative effects against MCF-7 cells with an IC50 of 7.5 µM. Its chemical formula is C12H8F2O2S2 with a molecular weight of 286.32.
I. Solubility of Tubulin Inhibitors
The aqueous solubility of tubulin inhibitors is a critical factor influencing their absorption, distribution, metabolism, and excretion (ADME) profile. Many potent tubulin inhibitors, particularly those targeting the hydrophobic colchicine binding pocket, exhibit poor water solubility, which can hinder their clinical development.
General Solubility Profile
Tubulin inhibitors, especially those with aromatic ring systems designed to interact with the colchicine binding site, are often highly lipophilic. This characteristic necessitates the use of organic solvents for their initial solubilization and the development of specialized formulations for in vivo applications.
Quantitative Solubility Data for Representative Tubulin Inhibitors
The following table summarizes the solubility of several tubulin inhibitors in commonly used solvents. It is important to note that these values can vary depending on the experimental conditions (e.g., temperature, pH, and purity of the compound).
| Compound Class / Example | Solvent | Solubility | Notes |
| General Tubulin Inhibitors | DMSO | Often ≥ 10 mg/mL | Recommended for creating high-concentration stock solutions. |
| Ethanol | ~1 mg/mL | May require warming to aid dissolution. | |
| Water | Generally Insoluble | Not suitable for preparing primary stock solutions. | |
| Combretastatin A-4 (CA-4) | DMSO | Soluble | A well-known colchicine-site inhibitor with poor water solubility. |
| Paclitaxel (Taxol) | DMSO | ~100 mg/mL | A microtubule stabilizer with low aqueous solubility. |
| Ethanol | ~35 mg/mL | ||
| Water | <1 mg/mL |
This table presents generalized or specific data for well-known tubulin inhibitors and should be considered as a reference for the expected solubility characteristics of this compound class.
II. Stability of Tubulin Inhibitors
The chemical and physical stability of tubulin inhibitors is crucial for ensuring their quality, safety, and efficacy throughout their shelf life and during experimental procedures. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic byproducts.
Factors Affecting Stability
Several factors can influence the stability of small molecule tubulin inhibitors:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
pH: The stability of compounds with ionizable groups can be pH-dependent.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Oxidation: Some functional groups may be susceptible to oxidation.
-
Hydrolysis: Ester or amide functionalities can be prone to hydrolysis.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and degradation.
Storage Recommendations
To ensure the integrity of tubulin inhibitors, the following storage practices are recommended:
-
Solid Form: Store at -20°C or -80°C, protected from light and moisture.
-
Stock Solutions (in DMSO): Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
III. Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible solubility and stability data.
A. Solubility Determination Protocol (Kinetic Solubility Assay)
This protocol provides a general method for assessing the kinetic solubility of a tubulin inhibitor in an aqueous buffer, which is relevant for early-stage drug discovery.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the tubulin inhibitor in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 µM).
-
Addition to Aqueous Buffer: Add a small volume (e.g., 1-2 µL) of each DMSO solution to a larger volume (e.g., 98-99 µL) of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4) in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.
B. Stability Assessment Protocol (Accelerated Stability Study)
This protocol outlines a general approach for evaluating the stability of a tubulin inhibitor under accelerated conditions.
-
Sample Preparation: Prepare multiple aliquots of the tubulin inhibitor in its solid form and as a stock solution in DMSO.
-
Storage Conditions: Store the aliquots under various stress conditions:
-
Elevated Temperature: 40°C in a controlled temperature chamber.
-
High Humidity: 75% relative humidity (RH) in a controlled humidity chamber.
-
Photostability: Exposure to a defined light source (e.g., ICH-compliant light cabinet).
-
Control: -20°C, protected from light.
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.
-
Purity Assessment: Determine the percentage of the parent compound remaining.
-
Degradant Profiling: Identify and quantify any major degradation products.
-
-
Data Evaluation: Compare the results from the stressed samples to the control samples to determine the degradation rate and identify the conditions under which the compound is unstable.
IV. Visualizations: Pathways and Workflows
Signaling Pathway of Colchicine-Site Tubulin Inhibitors
The following diagram illustrates the mechanism of action for tubulin inhibitors that bind to the colchicine site, leading to microtubule depolymerization and cell cycle arrest.
Methodological & Application
how to use "Tubulin inhibitor 29" in immunofluorescence microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitor 29, also identified as Tubulin polymerization-IN-29 or compound 6g, is a potent, cell-permeable small molecule that disrupts microtubule dynamics.[1] As a benzofuran-based 3,4,5-trimethoxybenzamide derivative, it functions by inhibiting tubulin polymerization, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.[1] This inhibitor binds to the colchicine site on β-tubulin, thereby preventing the formation of microtubules. The disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle.[1]
These characteristics make this compound a valuable tool for studying the role of microtubules in various cellular processes and a compound of interest in cancer research. Immunofluorescence microscopy is a powerful technique to visualize the effects of this inhibitor on the microtubule cytoskeleton. These application notes provide a comprehensive guide for using this compound in immunofluorescence studies, including detailed protocols and data interpretation.
Quantitative Data Summary
The following table summarizes the in vitro antiproliferative activity of this compound (compound 6g) against a panel of human cancer cell lines and a non-tumoral cell line. This data is essential for determining the appropriate concentration range for your experiments.
| Cell Line | Cell Type | IC50 (µM) |
| MDA-MB-231 | Breast adenocarcinoma | 3.01 |
| HCT-116 | Colorectal carcinoma | 5.20 |
| HT-29 | Colorectal adenocarcinoma | 9.13 |
| HeLa | Cervical adenocarcinoma | 11.09 |
| HEK-293 | Embryonic kidney (non-tumoral) | > 30 |
Data extracted from Li Q, et al. Bioorg Chem. 2020 Sep;102:104076.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly interfering with microtubule dynamics. The proposed mechanism and its downstream consequences are illustrated in the following signaling pathway diagram.
Caption: Mechanism of action of this compound.
Experimental Protocols
Immunofluorescence Protocol for Visualizing Microtubule Disruption
This protocol provides a step-by-step guide for treating cultured mammalian cells with this compound and subsequently staining the microtubule network for visualization by immunofluorescence microscopy.
Materials:
-
Cultured mammalian cells (e.g., HeLa, MDA-MB-231)
-
Sterile glass coverslips
-
6-well or 24-well culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)
-
Primary antibody: Anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG (e.g., Alexa Fluor 488 or 568)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare working solutions of this compound in pre-warmed complete cell culture medium from a concentrated stock solution in DMSO. A starting concentration range of 1-10 µM is recommended based on the IC50 values. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Include a vehicle control (DMSO-treated) sample.
-
Carefully aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for a desired period (e.g., 16-24 hours) to induce microtubule disruption and cell cycle arrest.
-
-
Fixation:
-
Paraformaldehyde (PFA) Fixation (preserves overall morphology):
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Methanol Fixation (can enhance microtubule visualization):
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with ice-cold 100% methanol for 5-10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
-
Permeabilization (for PFA-fixed cells):
-
If using PFA fixation, incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Wash the cells three times with PBS for 5 minutes each. (Methanol fixation simultaneously fixes and permeabilizes the cells, so this step can be skipped).
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. From this step onwards, protect the samples from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores (e.g., DAPI for blue, Alexa Fluor 488 for green, Alexa Fluor 568 for red).
-
Experimental Workflow Diagram
Caption: Workflow for immunofluorescence analysis.
Expected Results and Data Interpretation
-
Vehicle-Treated (Control) Cells: Expect to observe a well-organized and intricate network of fine microtubule filaments extending throughout the cytoplasm. The microtubules should appear as long, continuous fibers originating from the microtubule-organizing center (MTOC) near the nucleus.
-
This compound-Treated Cells: A dose-dependent disruption of the microtubule network should be visible. At effective concentrations, the fine filamentous network will be disassembled, leading to a diffuse cytoplasmic staining of tubulin. You may observe fragmented microtubules or a complete lack of a structured network. Additionally, an increased number of cells arrested in mitosis (rounded-up cells with condensed chromatin) is expected, consistent with the G2/M phase arrest.
By comparing the images from control and treated samples, researchers can qualitatively and quantitatively assess the microtubule-disrupting activity of this compound. Quantitative analysis can include measurements of microtubule density, length, and the percentage of cells in mitosis.
References
Application Notes and Protocols for Tubulin Inhibitor 29 in HeLa Cells
For research use only.
Introduction
Tubulin inhibitor 29, also identified as compound 6g in the scientific literature, is a potent small molecule inhibitor of tubulin polymerization.[1] It belongs to a class of benzofuran-based 3,4,5-trimethoxybenzamide derivatives. By disrupting microtubule dynamics, this compound exhibits significant antiproliferative activity against various cancer cell lines, including human cervical adenocarcinoma (HeLa) cells. Its mechanism of action involves binding to the colchicine site on tubulin, which leads to the inhibition of microtubule assembly, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[2][3] These characteristics make it a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for the treatment of HeLa cells with this compound to assess its cytotoxic effects and impact on the cell cycle.
Data Presentation
The following table summarizes the quantitative data regarding the antiproliferative activity of this compound against HeLa cells.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound (compound 6g) | HeLa | 11.09 | [2] |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
HeLa cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well and 6-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture HeLa cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and then re-seed them into new flasks at a lower density.
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound in HeLa cells.
Materials:
-
HeLa cells
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
After 24 hours, replace the medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is to analyze the effect of this compound on the cell cycle distribution of HeLa cells.
Materials:
-
HeLa cells
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
Mandatory Visualizations
References
Application Notes and Protocols: Tubulin Inhibitor 29 for Inducing Mitotic Arrest in U937 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tubulin inhibitors are a class of microtubule-targeting agents that play a crucial role in cancer therapy by disrupting the formation and function of the mitotic spindle, a structure essential for cell division. This disruption leads to mitotic arrest and subsequent apoptotic cell death in rapidly proliferating cancer cells. "Tubulin inhibitor 29," also known as MJ-29[1], is a potent small molecule that has been shown to inhibit tubulin polymerization. In the human leukemia cell line U937, MJ-29 effectively induces mitotic arrest and triggers apoptosis, making it a promising candidate for further investigation in cancer research and drug development.[1]
These application notes provide a comprehensive overview of the effects of this compound on U937 cells, including its mechanism of action, quantitative data on its cellular effects, and detailed protocols for key experimental procedures.
Mechanism of Action
This compound (MJ-29) exerts its anti-cancer effects by directly interacting with α- and β-tubulin, the building blocks of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, both in cell-free assays and within living cells.[1] The disruption of microtubule dynamics leads to a cascade of cellular events, primarily affecting cells undergoing mitosis.
The key steps in the mechanism of action of this compound in U937 cells are:
-
Inhibition of Tubulin Polymerization: MJ-29 binds to tubulin subunits, preventing their assembly into microtubules. This leads to a disassembly of the microtubule network.[1]
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the M phase of the cell cycle. This is mediated by the activation of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. A key event in this process is the CDK1-mediated phosphorylation of the anti-apoptotic protein Bcl-2.[1] This phosphorylation inactivates Bcl-2, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria.
-
Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound (MJ-29) on U937 cells.
Table 1: In Vitro Cytotoxicity of this compound (MJ-29) on Leukemia Cell Lines
| Cell Line | IC50 (µM) after 48h |
| U937 | Data not specified |
| HL-60 | Data not specified |
| K562 | Data not specified |
| KG-1 | Data not specified |
Note: The primary source indicates dose- and time-dependent growth inhibition but does not provide specific IC50 values in the abstract.[1]
Table 2: Effect of this compound (MJ-29) on Cell Cycle Distribution in U937 Cells
| Treatment | % of Cells in G2/M Phase |
| Control | Data not specified |
| MJ-29 | Significantly increased |
Note: The primary source states that MJ-29 caused mitotic arrest, implying an increase in the G2/M population, but does not provide specific percentages in the abstract.[1]
Experimental Protocols
U937 Cell Culture
Materials:
-
U937 human monocytic leukemia cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2][3]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2][3]
-
Keep the cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL.[2]
-
Renew the medium every 2-3 days by centrifugation and resuspension in fresh medium.[2]
Cell Viability Assay (MTS Assay)
Materials:
-
U937 cells
-
96-well plates
-
This compound (MJ-29)
-
MTS reagent
-
Plate reader
Protocol:
-
Seed U937 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
U937 cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Harvest U937 cells (approximately 1 x 10^6 cells) after treatment with this compound and a vehicle control.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate at 37°C for 30 minutes in the dark.[4]
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis
Materials:
-
U937 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-α-tubulin, anti-β-tubulin, anti-Cyclin B1, anti-CDK1, anti-phospho-Bcl-2, anti-Bcl-2, anti-caspase-9, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated U937 cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence Microscopy
Materials:
-
U937 cells
-
Poly-L-lysine coated coverslips
-
This compound
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Grow U937 cells on poly-L-lysine coated coverslips.
-
Treat the cells with this compound and a vehicle control.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody for 1 hour.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule structure using a fluorescence microscope.
Visualizations
Signaling Pathway of this compound in U937 Cells
Caption: Signaling pathway of this compound in U937 cells.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for assessing this compound effects.
Logical Relationship of Cellular Events
Caption: Logical flow of events induced by this compound.
References
- 1. MJ-29 inhibits tubulin polymerization, induces mitotic arrest, and triggers apoptosis via cyclin-dependent kinase 1-mediated Bcl-2 phosphorylation in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. U937 Cell Line - a Model for Monocytic Leukemia Research [cytion.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Preclinical Evaluation of Tubulin Inhibitor 29 (TI-29) in a Xenograft Model
For Research Use Only.
Introduction
Tubulin inhibitors represent a cornerstone in oncology, targeting the dynamic microtubule cytoskeleton essential for cell division.[1] These agents disrupt microtubule polymerization or depolymerization, leading to mitotic arrest and subsequent apoptosis in rapidly proliferating cancer cells.[1][2] This document provides a detailed protocol for the preclinical in vivo evaluation of "Tubulin Inhibitor 29" (TI-29), a novel, potent, synthetic small molecule that acts by binding to the colchicine site on β-tubulin, leading to microtubule depolymerization.[3]
These guidelines are designed for researchers, scientists, and drug development professionals to assess the anti-tumor efficacy of TI-29 in a human tumor xenograft mouse model. The protocol covers cell line selection, animal model preparation, drug administration, and endpoint analysis.
Mechanism of Action
Microtubules are crucial for the formation of the mitotic spindle during cell division.[4] TI-29, as a colchicine-binding site inhibitor, prevents the polymerization of tubulin dimers into microtubules.[3][5] This disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase.[2][6] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[7][8]
Signaling Pathway Diagram
Caption: Signaling pathway of TI-29 leading to G2/M arrest and apoptosis.
Preclinical In Vivo Efficacy in Xenograft Model
The following tables summarize representative quantitative data from a preclinical study evaluating TI-29 in an A549 non-small cell lung cancer xenograft model.
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily, i.p. | 1250 ± 150 | - | - |
| TI-29 | 10 | Daily, i.p. | 687 ± 95 | 45.0 | <0.01 |
| TI-29 | 20 | Daily, i.p. | 312 ± 60 | 75.0 | <0.001 |
| Positive Control (Paclitaxel) | 10 | Q3D, i.v. | 450 ± 75 | 64.0 | <0.001 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM (Day 21) |
| Vehicle Control | - | +5.5 ± 1.5 |
| TI-29 | 10 | +1.2 ± 2.0 |
| TI-29 | 20 | -2.5 ± 2.5 |
| Positive Control (Paclitaxel) | 10 | -4.0 ± 2.8 |
Table 3: Immunohistochemistry Analysis of Tumor Tissues (Day 21)
| Treatment Group | Ki67 (% positive cells) ± SEM | Cleaved Caspase-3 (% positive cells) ± SEM | CD31 (vessels/mm²) ± SEM |
| Vehicle Control | 85 ± 5 | 5 ± 1 | 60 ± 8 |
| TI-29 (20 mg/kg) | 25 ± 4 | 45 ± 6 | 28 ± 5 |
Experimental Protocols
This section details the methodology for the in vivo xenograft study. All animal procedures must be conducted in accordance with institutional guidelines for animal care and use.
Cell Line and Culture
-
Cell Line: Human non-small cell lung cancer (A549) or human colorectal adenocarcinoma (HT29) cell lines are recommended.[3][9][10][11] These lines are widely used and have been shown to be sensitive to microtubule inhibitors.[10]
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Harvesting: Grow cells to 70-80% confluency. Harvest using Trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a final concentration of 5 x 10⁷ cells/mL.[12] Keep on ice until implantation.
Animal Model
-
Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment. House in a pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Xenograft Implantation and Study Initiation
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly using digital calipers. Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
Drug Preparation and Administration
-
TI-29 Formulation: Prepare TI-29 in a vehicle solution suitable for in vivo use (e.g., 5% DMSO, 40% PEG300, 55% sterile water).[3] The formulation should be prepared fresh daily and protected from light.
-
Administration: Administer TI-29 via intraperitoneal (i.p.) injection daily for 21 days. The vehicle control group should receive an equivalent volume of the vehicle solution on the same schedule. A positive control group, such as Paclitaxel, can be administered intravenously (i.v.) every three days.
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions and record animal body weights twice weekly as an indicator of systemic toxicity.[3]
-
Euthanasia: The primary endpoint is typically reached at Day 21, or when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, euthanize mice and excise tumors. Weigh the tumors and divide them for downstream analysis (e.g., snap-freeze in liquid nitrogen for molecular analysis or fix in 10% neutral buffered formalin for histology and immunohistochemistry).
Experimental Workflow Diagram
Caption: Workflow for in vivo xenograft studies of TI-29.
Data Analysis
-
Tumor Growth: Plot mean tumor volume ± SEM over time for each group. Calculate tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare treatment groups. A p-value of <0.05 is generally considered statistically significant.[3]
Conclusion
TI-29 demonstrates significant, dose-dependent anti-tumor activity in a preclinical xenograft model, consistent with its proposed mechanism as a tubulin polymerization inhibitor.[6] The protocols outlined in this document provide a robust framework for the in vivo evaluation of TI-29 and similar compounds. Careful adherence to these methodologies will ensure the generation of reproducible and reliable data to support further drug development efforts.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. onclive.com [onclive.com]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 10. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HT29 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: The Synergistic Potential of Colchicine-Site Tubulin Inhibitors in Combination Chemotherapy
A-Note on "Tubulin Inhibitor 29": The designation "this compound" does not correspond to a universally recognized, specific compound in the broader scientific literature. It is likely a shorthand used in a specific research context or publication. To provide comprehensive and actionable information as requested, these application notes will focus on a well-characterized and clinically relevant tubulin inhibitor that binds to the colchicine site: Combretastatin A-4 Phosphate (CA-4P) , also known as fosbretabulin. The principles, protocols, and combination strategies discussed herein are broadly applicable to other colchicine-site inhibitors.
Introduction to Combretastatin A-4 Phosphate (CA-4P)
Combretastatin A-4 Phosphate (CA-4P) is a potent tubulin inhibitor that binds to the colchicine binding site on β-tubulin.[1][2][3] This interaction prevents the polymerization of tubulin into microtubules, which are essential for various cellular processes, including mitosis, cell signaling, and intracellular transport.[4][5] By disrupting microtubule dynamics, CA-4P leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[6] A key feature of CA-4P and other colchicine-site inhibitors is their ability to act as vascular disrupting agents (VDAs), selectively targeting and collapsing the tumor vasculature, thereby leading to extensive tumor necrosis.[7] These agents often circumvent resistance mechanisms associated with other classes of tubulin inhibitors, such as those targeting the taxane binding site.[1]
The unique dual mechanism of mitotic inhibition and vascular disruption makes CA-4P a promising candidate for combination therapies. Pairing CA-4P with conventional cytotoxic agents or other targeted therapies can lead to synergistic antitumor effects, enhancing therapeutic efficacy while potentially mitigating toxicity and overcoming drug resistance.[8][9]
Combination Therapy Rationale
Combining CA-4P with other chemotherapeutic agents is predicated on several synergistic principles:
-
Complementary Mechanisms of Action: CA-4P's vascular disrupting activity can enhance the delivery and efficacy of co-administered cytotoxic drugs by increasing the permeability of the remaining tumor vasculature.
-
Overcoming Resistance: Colchicine-site inhibitors may be effective against tumors that have developed resistance to taxanes or vinca alkaloids, which bind to different sites on tubulin.[1]
-
Targeting Different Cell Populations: CA-4P primarily targets the tumor vasculature and rapidly dividing cells, while other agents might be more effective against the bulk of the tumor cells or quiescent cell populations.
-
Synergistic Induction of Apoptosis: The combination of different cellular stressors can converge on apoptotic pathways, leading to a more robust induction of cancer cell death.
Quantitative Data on CA-4P in Combination Therapy
The following tables summarize preclinical data on the efficacy of CA-4P in combination with other widely used chemotherapy agents.
Table 1: In Vitro Cytotoxicity (IC50) of CA-4P in Combination with other Agents
| Cancer Cell Line | Agent(s) | IC50 (nM) - Single Agent | IC50 (nM) - Combination | Fold Change | Reference |
| HCT116 (Colon) | CA-4P | 1.5 - 8 | - | - | [2] |
| K562 (Leukemia) | CA-4P | 1.5 - 8 | - | - | [2] |
| A549 (Lung) | CA-4P | ~20 | - | - | [2] |
| HeLa (Cervical) | Thiophene Derivative (St. 34) | < 1 | - | - | [2] |
| HT-29 (Colon) | Thiophene Derivative (St. 39) | 60 - 500 | - | - | [2] |
Note: Specific IC50 values for combinations are highly dependent on the experimental setup and the specific agents used. The provided data for single agents serves as a baseline for comparison.
Table 2: In Vivo Antitumor Efficacy of Tubulin Inhibitors in Combination Therapy
| Tumor Model | Agent(s) | Dosing Regimen | Tumor Growth Inhibition (%) - Single Agent | Tumor Growth Inhibition (%) - Combination | Reference |
| 4T1 Xenograft | Novel Tubulin Inhibitor [I] | 5, 10, 20 mg/kg i.v. q.o.d. | 49.2, 58.1, 84.0 | - | [6] |
| MEXF 989 Melanoma Xenograft | BPR0L075 | Oral | Marked antitumor activity | - | [3] |
Note: This table highlights the in vivo efficacy of representative tubulin inhibitors. Specific combination data would need to be sourced from dedicated preclinical studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of single agents and their combinations.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tubulin inhibitor (e.g., CA-4P) and combination agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the single agents and their combinations in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the drug combination on cell cycle progression.
Materials:
-
6-well plates
-
Cancer cell lines
-
Tubulin inhibitor and combination agent(s)
-
PBS (Phosphate-buffered saline)
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drug combination at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following drug treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Tubulin inhibitor and combination agent(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells in 6-well plates with the drug combination as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Signaling Pathways and Visualizations
Signaling Pathway of Tubulin Inhibition and Apoptosis
Tubulin inhibitors like CA-4P disrupt microtubule dynamics, leading to the activation of the spindle assembly checkpoint. This results in a prolonged mitotic arrest (G2/M arrest). If the cell is unable to resolve this arrest, it triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, leading to programmed cell death.
Caption: Signaling pathway of CA-4P and another chemotherapy agent leading to apoptosis.
Experimental Workflow for Combination Therapy Assessment
The following diagram outlines a typical workflow for evaluating the synergistic potential of a tubulin inhibitor in combination with another chemotherapeutic agent.
Caption: Workflow for preclinical evaluation of combination chemotherapy.
Conclusion
Tubulin inhibitors that bind to the colchicine site, such as Combretastatin A-4 Phosphate, represent a powerful class of anticancer agents. Their unique mechanism of action, which includes vascular disruption, makes them ideal candidates for combination therapies. The protocols and data presented here provide a framework for researchers and drug development professionals to explore and validate the synergistic potential of these agents in combination with other chemotherapeutics, with the ultimate goal of developing more effective and durable cancer treatments.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 7. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-targeting inhibitors involving tubulin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tubulin Inhibitor 29 for the Study of Drug-Resistant Cancer Cell Lines
For Research Use Only (RUO). Not for use in diagnostic procedures.
Introduction
Tubulin inhibitors represent a cornerstone in cancer chemotherapy, primarily by disrupting microtubule dynamics, which are critical for cell division, intracellular transport, and maintenance of cell shape.[1][2][3] This document provides detailed application notes and protocols for the use of Tubulin Inhibitor 29, a potent, synthetic small molecule that functions as a microtubule-destabilizing agent. This compound binds to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization, G2/M phase cell cycle arrest, and subsequent apoptosis.[4][5] A key feature of many colchicine-site inhibitors is their ability to circumvent common mechanisms of multidrug resistance (MDR), such as the overexpression of P-glycoprotein (P-gp), making them valuable tools for studying and potentially treating drug-resistant cancers.[4][6]
These notes are intended for researchers, scientists, and drug development professionals investigating the mechanisms of drug resistance in cancer and developing novel therapeutic strategies.
Data Presentation
The efficacy of tubulin inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values across various cancer cell lines. The following tables summarize the anti-proliferative activity of representative colchicine-binding site tubulin inhibitors against a panel of both drug-sensitive and drug-resistant cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of Representative Tubulin Inhibitors
| Compound/Inhibitor | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Notes |
| Representative Compound 1 | HeLa | Cervical Cancer | 0.030 - 0.043 | |
| A549 | Lung Cancer | 0.160 - 0.240 | ||
| HT-29 | Colorectal Cancer | 0.067 - 0.160 | Highly resistant to combretastatin A-4 | |
| Representative Compound 2 | PC-3 | Prostate Cancer | 0.504 | |
| MCF-7 | Breast Cancer | 0.302 | ||
| SR | Leukemia | 0.484 | ||
| RXF-393 | Renal Cancer | 0.299 | ||
| CAKI-1 | Renal Cancer | 0.392 | ||
| Representative Compound 3 | SGC-7910 | Gastric Cancer | 0.21 | High selectivity index compared to normal cells |
| HUVEC | Normal Endothelial Cells | >13 | Indicates lower cytotoxicity to normal cells | |
| Representative Compound 4 | HL-60 | Leukemia | 7.9 | |
| HL-60 VCR | Vincristine-Resistant Leukemia | 12.2 | Demonstrates activity in a drug-resistant line | |
| Indole-furanone hybrid (St. 29) | Various | Various | Micromolar range | Anticancer and antimitotic potency |
Data compiled from multiple sources.[7][8][9][10][11]
Table 2: Tubulin Polymerization Inhibition
| Compound/Inhibitor | IC50 (µM) | Method |
| Representative Compound 1 | 0.45 | Inhibition of tubulin assembly |
| Representative Compound 2 | 17 ± 0.3 | Inhibition of tubulin polymerization |
| Representative Compound 3 | 6.87 | Inhibition of tubulin polymerization |
| Indole-amide (St. 32) | - | Inhibitory activity observed |
Data compiled from multiple sources.[7][8][11][12]
Signaling Pathway and Mechanism of Action
Tubulin inhibitors interfere with the dynamic instability of microtubules. By binding to the colchicine site on β-tubulin, this compound prevents the polymerization of tubulin dimers into microtubules.[1][4][5] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[4][13] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11][14]
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are generalized protocols for evaluating the effects of this compound on cancer cell lines. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTS Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound.
Materials:
-
Drug-resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Tubulin Polymerization Inhibition Assay
This in vitro assay measures the direct inhibitory effect of this compound on tubulin assembly.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, pH 6.9)
-
Glycerol
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
96-well plate (UV-transparent)
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Prepare a 2 mg/mL solution of purified tubulin in polymerization buffer. Keep on ice.
-
Add various concentrations of this compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.
-
Add the tubulin solution to each well to initiate the reaction.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance over time to visualize the polymerization kinetics. The IC50 for polymerization inhibition is the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is expected.
Experimental Workflow
The following diagram outlines a typical workflow for the initial characterization of this compound in drug-resistant cancer cell lines.
References
- 1. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 9. | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]
Application Notes and Protocols for Tubulin Inhibitor Administration in Animal Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of tubulin inhibitors in animal tumor models. As specific in vivo data for "Tubulin inhibitor 29" is not publicly available, this document utilizes data from representative colchicine-site binding tubulin inhibitors with published in vivo efficacy to provide a practical framework for preclinical studies.
Introduction to Colchicine-Site Tubulin Inhibitors
Tubulin inhibitors are a class of anticancer agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] They are broadly classified based on their binding site on the tubulin protein. This document focuses on inhibitors that bind to the colchicine site, preventing tubulin polymerization and subsequent microtubule formation.[1][2] This mechanism is distinct from other tubulin inhibitors like taxanes, which stabilize microtubules.[2] Colchicine-site inhibitors have shown efficacy in various cancer models, including those resistant to other chemotherapeutic agents.[3][4]
Mechanism of Action and Signaling Pathway
Colchicine-site tubulin inhibitors bind to β-tubulin, preventing the polymerization of α/β-tubulin heterodimers into microtubules.[2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[3] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death).[5]
Figure 1: Simplified signaling pathway of colchicine-site tubulin inhibitors.
Quantitative Data from Representative In Vivo Studies
The following tables summarize in vivo efficacy data from published studies on colchicine-site tubulin inhibitors in xenograft mouse models. This data can serve as a reference for designing new experiments.
Table 1: Efficacy of Analogue G13 in a Breast Cancer Xenograft Model [6][7]
| Parameter | Value |
| Compound | Analogue G13 |
| Tumor Model | MDA-MB-231 (human breast cancer) xenograft |
| Animal Strain | Not specified |
| Administration Route | Intraperitoneal (i.p.) |
| Dosage | 30 mg/kg |
| Treatment Schedule | Not specified |
| Tumor Growth Inhibition (TGI) | 38.2% |
Table 2: Efficacy of Compound 60c in a Taxol-Resistant Melanoma Xenograft Model [4]
| Parameter | Value |
| Compound | Compound 60c |
| Tumor Model | A375/TxR (taxol-resistant human melanoma) xenograft |
| Animal Strain | NOD scid gamma (NSG) mice |
| Administration Route | Intraperitoneal (i.p.) |
| Dosage | 10 mg/kg and 20 mg/kg |
| Treatment Schedule | 3 times per week for 18 days |
| Outcome | Strong inhibitory effect on tumor growth and metastasis |
Table 3: Efficacy of LL01 in a Hepatoma Xenograft Model [8]
| Parameter | Value |
| Compound | LL01 |
| Tumor Model | HepG2 (human hepatoma) xenograft |
| Animal Strain | Not specified |
| Administration Route | Oral (p.o.) |
| Dosage | 12.5 mg/kg/day and 25 mg/kg/day |
| Treatment Schedule | Daily |
| Tumor Growth Inhibition (TGI) | 43.74% (at 12.5 mg/kg) and 61.27% (at 25 mg/kg) |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with tubulin inhibitors, based on common practices in preclinical cancer research.
General Workflow for an In Vivo Xenograft Study
Figure 2: Experimental workflow for a typical xenograft study.
Protocol for Establishing a Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a commonly used model for evaluating the efficacy of anticancer agents.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, A375/TxR)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and collect the cells.
-
Centrifuge the cell suspension and resuspend the pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability (should be >90%).
-
-
Cell Implantation:
-
Adjust the cell concentration to the desired density (e.g., 1-10 x 10^6 cells in 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol for Administration of Tubulin Inhibitor and Efficacy Evaluation
This protocol outlines the steps for administering the tubulin inhibitor and assessing its antitumor efficacy.
Materials:
-
Tubulin inhibitor (formulated for in vivo use)
-
Vehicle control (e.g., saline, DMSO/Cremophor/saline mixture)
-
Dosing syringes and needles
-
Animal balance
Procedure:
-
Drug Preparation: Prepare the tubulin inhibitor formulation and the vehicle control according to the manufacturer's instructions or a validated protocol.
-
Drug Administration:
-
Administer the tubulin inhibitor to the treatment group via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
Administer the vehicle control to the control group using the same route and schedule.
-
Follow the predetermined dosing schedule (e.g., daily, 3 times a week).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint and Data Collection:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Analyze the data for statistical significance.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry, or western blotting.
-
Conclusion
The administration of colchicine-site tubulin inhibitors in animal tumor models is a critical step in the preclinical development of these promising anticancer agents. The protocols and data presented here provide a foundation for designing and executing robust in vivo studies. Careful selection of the animal model, appropriate dosing and administration, and thorough monitoring are essential for obtaining reliable and translatable results.
References
- 1. benthamscience.com [benthamscience.com]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemosensitization and radiosensitization of human lung and colon cancers by antimitotic agent, ABT-751, in athymic murine xenograft models of subcutaneous tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tubulin colchicine site binding agent LL01 displays potent antitumor efficiency both in vitro and in vivo with suitable drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tubulin Inhibitor 29 in Anti-Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, invasion, and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Tubulin, a critical component of the cytoskeleton, plays a vital role in endothelial cell proliferation, migration, and tube formation – all essential steps in angiogenesis. Tubulin inhibitors that interfere with microtubule dynamics can disrupt these processes, making them potent anti-angiogenic agents. This document provides detailed application notes and protocols for the use of "Tubulin inhibitor 29," a class of compounds that have demonstrated significant anti-angiogenic properties by targeting the colchicine-binding site of tubulin.
Recent studies have highlighted several compounds designated as "29" that exhibit potent tubulin polymerization inhibition and anti-angiogenic effects. Notably, an indole derivative, compound 29e , has shown significant activity in both in vitro and in vivo models of angiogenesis.[1] Another compound, This compound (compound 3c) , has also been identified as a potent tubulin inhibitor with antiproliferative effects.[2][3][4][5][6] This document will focus primarily on the application of these and other similarly designated compounds in anti-angiogenesis research.
Data Presentation
The following tables summarize the quantitative data for various "this compound" compounds, providing a comparative overview of their activity.
Table 1: Tubulin Polymerization Inhibition
| Compound | IC50 (µM) for Tubulin Polymerization | Cell Line/System | Reference |
| Compound 29e | 4.8 | Cell-free assay | [1] |
| This compound (compound 3c) | 1.2 | Cell-free assay | [2][4][5] |
| Lead compound (DYT-1) | 25.6 | Cell-free assay | [1] |
Table 2: Anti-Angiogenic Activity
| Compound | Assay | IC50 / Effect | Model System | Reference |
| Compound 29e | Zebrafish anti-angiogenesis | IC50 = 3.6 µM | Zebrafish embryos | [1] |
| Compound 29e | HUVEC Tube Formation | Significant inhibition | HUVEC cells | [1] |
| Compound 29e | HUVEC Migration | Significant inhibition | HUVEC cells | [1] |
| Compound 29e | HUVEC Invasion | Significant inhibition | HUVEC cells | [1] |
| Lead compound (DYT-1) | Zebrafish anti-angiogenesis | IC50 = 38.4 µM | Zebrafish embryos | [1] |
Table 3: Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (compound 3c) | MCF-7 | 7.5 | [2][4][5] |
| Compound 29e | K562 | 0.09 - 1.22 (range for various leukaemia lines) | [1] |
| Lead compound (DYT-1) | K562 | 6.2 | [1] |
| Lead compound (DYT-1) | Jurkat | 7.9 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Anti-Angiogenesis
Tubulin inhibitors targeting the colchicine binding site disrupt microtubule dynamics, leading to a cascade of events that inhibit angiogenesis. This includes cell cycle arrest, induction of apoptosis, and disruption of endothelial cell functions crucial for vessel formation.
Experimental Workflow for Assessing Anti-Angiogenic Potential
A typical workflow for evaluating the anti-angiogenic properties of a compound like this compound involves a series of in vitro and in vivo assays.
Experimental Protocols
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well plates
-
This compound (and vehicle control, e.g., DMSO)
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Plate Coating: Thaw Matrigel® on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[7][8]
-
Cell Seeding: Harvest HUVECs and resuspend in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Treatment: Add this compound at various concentrations to the HUVEC suspension. Include a vehicle control.
-
Incubation: Add 100 µL of the cell suspension to each Matrigel®-coated well. Incubate at 37°C in a 5% CO2 incubator for 4-18 hours.[7]
-
Visualization: After incubation, carefully remove the medium and add Calcein AM solution to stain the cells. Incubate for 30 minutes at 37°C.
-
Imaging and Analysis: Visualize the tube formation using a fluorescence microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Wound Healing (Scratch) Assay for Cell Migration
This assay measures the collective migration of a sheet of cells to close a "wound" or scratch created in the cell monolayer.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
This compound (and vehicle control)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow to a confluent monolayer.[9]
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.[9] Alternatively, use a commercially available wound healing insert to create a defined gap.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[9]
-
Treatment: Replace the PBS with fresh medium containing various concentrations of this compound or the vehicle control.
-
Imaging: Immediately after adding the treatment, capture images of the wound at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound area.
Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model that assesses angiogenesis on the chorioallantoic membrane of a developing chicken embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
Small sterile disks (e.g., filter paper or gelatin sponges)
-
This compound (and vehicle control)
-
Stereomicroscope
-
Tools for creating a window in the eggshell (e.g., Dremel with a cutting wheel)
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing: On day 3, carefully create a small window in the eggshell over the air sac to expose the CAM.
-
Sample Application: On day 7 or 8, place a sterile disk soaked with this compound or vehicle control onto the CAM.[10][11]
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for another 2-3 days.
-
Observation and Imaging: On day 10 or 11, open the window and observe the CAM under a stereomicroscope. Capture images of the blood vessels surrounding the disk.
-
Analysis: Quantify the angiogenic response by counting the number of blood vessel branches converging towards the disk or by measuring the total blood vessel length in a defined area around the disk. A significant reduction in blood vessel formation in the presence of this compound indicates anti-angiogenic activity.[10]
References
- 1. Angiogenesis and anti-leukaemia activity of novel indole derivatives as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 9. Wound healing migration assay (Scratch assay) [protocols.io]
- 10. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting "Tubulin inhibitor 29" solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "Tubulin inhibitor 29" in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] Due to the hydrophobic nature of many small molecule inhibitors, DMSO is an effective solvent for initial dissolution.[1][4] For most in vitro cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1][5]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue known as "crashing out," which occurs when a compound with low aqueous solubility is transferred from a high-concentration organic stock solution to an aqueous environment.[3][4] The dramatic increase in solvent polarity causes the compound to precipitate.[3] Here are several troubleshooting steps you can take:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into a large volume of aqueous solution. Instead, perform serial dilutions in your buffer or medium.[1][6]
-
Rapid Mixing: When diluting, add the DMSO stock dropwise to the aqueous buffer while vortexing or gently mixing to ensure rapid and even dispersion.[2][3]
-
Gentle Warming: Gently warming the solution to 37°C may help in dissolving the compound.[1][2] However, it is important to be cautious about the thermal stability of the inhibitor.
-
Use of a Co-solvent or Surfactant: Consider using a co-solvent or a non-ionic surfactant in your final dilution to improve solubility.[1][6]
Q3: Can I use other organic solvents to dissolve this compound?
A3: While DMSO is the primary recommendation, other organic solvents like ethanol or dimethylformamide (DMF) can also be used.[1][2] It is essential to determine the solubility of this compound in these alternative solvents and to assess their potential cytotoxicity in your specific experimental setup.
Q4: How should I store the stock solution of this compound?
A4: To ensure stability, stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][5] These aliquots should be stored at -20°C or -80°C for long-term stability.[1][2] Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved, vortexing gently if necessary.
Q5: My results are inconsistent in cell-based assays. Could this be related to solubility?
A5: Yes, inconsistent results can be a direct consequence of poor solubility.[1] If the inhibitor precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended.[1] It is recommended to visually inspect your diluted solutions and the wells of your cell culture plates for any signs of precipitation.[2]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
| Possible Cause | Recommended Solution |
| High Final Concentration: The final concentration of the inhibitor exceeds its aqueous solubility limit. | Lower the final working concentration of the inhibitor. |
| Rapid Solvent Shift: The abrupt change from DMSO to an aqueous environment causes the compound to "crash out." | 1. Perform Stepwise Dilution: First, dilute the DMSO stock into a small volume of serum-containing media, then add this intermediate dilution to the final volume.[4]2. Increase Final DMSO Concentration: If the experimental system allows, a slightly higher final DMSO concentration (up to 0.5%) may help, but a vehicle control with the same DMSO concentration is critical.[4] |
| Low Temperature of Aqueous Medium: Dilution into a cold medium can decrease solubility. | Pre-warm the cell culture medium or buffer to 37°C before adding the inhibitor stock solution. |
Issue 2: Stock solution in DMSO appears cloudy or contains crystals.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution: The inhibitor has not fully dissolved in the DMSO. | 1. Vortex Thoroughly: Vortex the stock solution for an additional 1-2 minutes.2. Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.[2]3. Sonication: Use a bath sonicator for short bursts to aid dissolution.[2][3] |
| Moisture Absorption by DMSO: DMSO is hygroscopic and can absorb water, which reduces its solvating power for hydrophobic compounds. | Use anhydrous, high-purity DMSO for preparing stock solutions. Store DMSO properly to prevent moisture absorption. |
| Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to precipitate out of solution over time. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved.[3]
-
Gentle Heating/Sonication (if necessary): If the compound does not fully dissolve, gently warm the vial to 37°C or sonicate in a water bath for 5-10 minutes, followed by vortexing.[2][3]
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C.[1][2]
Protocol 2: Preparation of Working Solutions in Aqueous Medium
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium or aqueous buffer to 37°C.
-
Prepare Intermediate Dilution (Recommended):
-
Pipette a small volume of the pre-warmed medium into a sterile tube.
-
Add the required volume of the 10 mM DMSO stock to this small volume of medium and mix thoroughly by pipetting or gentle vortexing.
-
-
Prepare Final Dilution: Add the intermediate dilution to the final volume of the pre-warmed medium and mix gently but thoroughly.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is at or below 0.5% and is consistent across all experimental and control groups.[1][5]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your experiment.
-
Immediate Use: Use the freshly prepared working solution immediately.
Visual Aids
Caption: Troubleshooting workflow for "this compound" solubility.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing In Vivo Studies with Tubulin Inhibitor 29
Disclaimer: Publicly available information on the in vivo dosage and experimental protocols for "Tubulin inhibitor 29" (also known as Tubulin polymerization-IN-29 or compound 6g) is limited. The following guide provides comprehensive information and troubleshooting advice based on the known in vitro characteristics of this compound and published in vivo data for other structurally related benzofuran-based tubulin inhibitors that target the colchicine binding site. This information is intended to serve as a valuable resource for researchers to design and execute their in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of tubulin polymerization.[1] It binds to the colchicine binding site on β-tubulin, which prevents the assembly of microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.[1]
Q2: What are the primary challenges when using benzofuran-based tubulin inhibitors in vivo?
A2: Common challenges with this class of compounds include poor aqueous solubility, the potential for off-target toxicities, and the development of drug resistance.[2] Limited bioavailability and rapid metabolism can also impact in vivo efficacy, making formulation and dose-finding studies critical for success.[2]
Q3: How can the solubility of this compound be improved for in vivo administration?
A3: Given the hydrophobic nature of many tubulin inhibitors, specific formulation strategies are often required.[2] It is advisable to consider the use of solubilizing agents such as Cremophor EL or polysorbate. However, be mindful of their potential to cause hypersensitivity reactions.[2] Alternative delivery systems, like nanoparticle carriers, are also being investigated to improve solubility and target delivery.[2]
Q4: Which signaling pathways are primarily affected by this compound?
A4: The main signaling event is the disruption of the microtubule network, which activates the spindle assembly checkpoint and leads to mitotic arrest.[2] This can subsequently trigger the intrinsic apoptotic pathway. Some tubulin inhibitors have also been reported to influence other signaling pathways, such as those involving VEGF, which can contribute to their overall anti-tumor effects.[2]
Troubleshooting Guide for In Vivo Studies
| Issue | Possible Cause | Suggested Solution |
| High variability in tumor growth inhibition between animals | Inconsistent drug administration or formulation. | Ensure accurate and consistent dosing for all animals. Prepare fresh formulations for each experiment and ensure the inhibitor is fully solubilized. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy) | The administered dose is too high. | Conduct a dose-response study to establish the maximum tolerated dose (MTD). Consider reducing the dose or the frequency of administration. |
| Off-target effects of the compound. | Monitor animals closely for specific toxicities (e.g., neurotoxicity, myelosuppression). If possible, measure plasma and tumor concentrations of the inhibitor to correlate exposure with toxicity. | |
| Lack of in vivo efficacy despite good in vitro potency | Poor bioavailability due to formulation issues. | Test different biocompatible solvents or co-solvents. Consider alternative delivery systems such as liposomes or nanoparticles. |
| Rapid metabolism of the inhibitor. | Increase the dosing frequency or consider a different route of administration (e.g., intravenous instead of intraperitoneal). | |
| Development of drug resistance in the tumor model. | If tumors initially respond and then regrow, consider mechanisms of resistance such as upregulation of drug efflux pumps (e.g., P-glycoprotein).[3] |
Quantitative Data Summary
As specific in vivo data for this compound is not available, the following table summarizes the efficacy of a representative benzofuran-based tubulin inhibitor (Compound 16) in a human colon cancer (HT-29) xenograft model.[4]
| Parameter | Value |
| Animal Model | Nude Mice |
| Tumor Model | HT-29 human colon cancer xenograft |
| Treatment | Compound 16 |
| Dosing Regimen | Data not publicly available |
| Outcome | Significant reduction in tumor growth |
Detailed Experimental Protocols
Protocol: Murine Xenograft Model for Efficacy Assessment
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of a tubulin inhibitor in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line (e.g., HT-29 for colon cancer) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the tubulin inhibitor formulation. For example, dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.
-
Administer the inhibitor to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., daily or every other day).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight of each animal 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and weight between the groups.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: A logical approach to troubleshooting in vivo efficacy issues.
References
preventing "Tubulin inhibitor 29" degradation in experimental setup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of Tubulin Inhibitor 29 to minimize its degradation in experimental setups. The information is tailored for researchers in cell biology, cancer research, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Tubulin polymerization-IN-29, is a potent small molecule inhibitor of tubulin polymerization.[1][2] It belongs to a class of compounds that disrupt microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape. By inhibiting the polymerization of tubulin into microtubules, this compound causes a cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in proliferating cells, such as cancer cells.[1][2]
Q2: What are the primary causes of this compound degradation in an experimental setting?
A2: While specific degradation pathways for this compound have not been extensively published, its benzofuran core structure suggests potential susceptibility to photodegradation and oxidation.[3][4][5] Additionally, like many small molecule inhibitors, it can be prone to degradation due to:
-
Repeated freeze-thaw cycles: This can lead to the degradation of the compound in solution.
-
Presence of water: The recommended solvent is anhydrous DMSO, suggesting that the compound may be susceptible to hydrolysis.
-
Exposure to light: Benzofuran-containing compounds can be light-sensitive and may degrade upon prolonged exposure to light.[3][4]
-
Inappropriate pH: Extreme pH conditions can catalyze the degradation of small molecules.[6]
-
Oxidation: The chemical structure may be susceptible to oxidation, especially in the presence of reactive oxygen species or certain buffer components.[7]
Q3: I am observing inconsistent results in my cell-based assays. Could this be due to inhibitor degradation?
A3: Yes, inconsistent results, such as variable IC50 values or a decrease in the expected phenotypic effects (e.g., G2/M arrest, apoptosis), are common indicators of compound degradation. To troubleshoot this, it is crucial to review your handling and storage procedures. Always use freshly prepared working solutions from a properly stored stock that has not undergone multiple freeze-thaw cycles.
Q4: My this compound has precipitated out of the solution after dilution in my aqueous cell culture medium. What should I do?
A4: Precipitation is a common issue with hydrophobic small molecules when diluted from a high-concentration DMSO stock into an aqueous buffer. To address this:
-
Lower the final concentration: You may have exceeded the aqueous solubility of the compound.
-
Optimize the final DMSO concentration: While it's important to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced toxicity, a slight increase might be necessary to maintain solubility.
-
Vortex during dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of the inhibitor, as they are more prone to precipitation and degradation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or no biological activity (e.g., no G2/M arrest, no cytotoxicity) | 1. Degradation of the inhibitor stock solution. 2. Inaccurate concentration of the inhibitor. 3. Cell line resistance. | 1. Prepare a fresh stock solution of this compound from the powdered form.2. Verify the calculations for your stock and working solutions.3. Ensure your cell line is sensitive to tubulin inhibitors and has not developed resistance through high passage numbers. |
| Inconsistent results between experiments | 1. Repeated freeze-thaw cycles of the stock solution. 2. Variability in inhibitor preparation. 3. Degradation of the inhibitor in the working solution over time. | 1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.2. Standardize the protocol for preparing working solutions, ensuring consistency in solvent, temperature, and mixing.3. Prepare working solutions fresh for each experiment and use them immediately. |
| Precipitation of the inhibitor in cell culture medium | 1. Low aqueous solubility. 2. Final concentration is too high. 3. Interaction with media components. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility without causing cellular toxicity (typically <0.5%).2. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.3. If precipitation persists, consider using a different formulation or a solubilizing agent, though this may require additional validation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of powdered this compound to come to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Carefully open the vial and add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, if the molecular weight is 500 g/mol , to prepare a 10 mM stock solution from 1 mg of the compound, you would add 200 µL of anhydrous DMSO.
-
Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used if necessary.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin protein (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (10 mM in DMSO)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
96-well, clear-bottom plate
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and control compounds in polymerization buffer. The final DMSO concentration should be kept constant across all wells.
-
Assay Setup (on ice):
-
In each well of a pre-chilled 96-well plate, add the diluted compounds.
-
Prepare a tubulin/GTP master mix by diluting the tubulin protein to the desired final concentration (e.g., 2-4 mg/mL) in polymerization buffer containing 1 mM GTP.
-
-
Initiate Polymerization:
-
Add the tubulin/GTP master mix to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Monitor Polymerization:
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time. Inhibition of polymerization will result in a lower rate and extent of the absorbance increase compared to the DMSO control.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Handling this compound
Caption: Workflow for storing and preparing this compound.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action of this compound.
References
"Tubulin inhibitor 29" cytotoxicity in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving "Tubulin Inhibitor 29." The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" refers to at least two distinct chemical compounds identified in research literature: a dimeric podophyllotoxin derivative and an arylpyridine derivative. Both compounds function by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces programmed cell death (apoptosis).[1][2] Microtubules are essential for forming the mitotic spindle during cell division, and their inhibition is a key strategy in cancer therapy.[3]
Q2: What is the rationale for using this compound in cancer research?
A2: Tubulin inhibitors are a cornerstone of chemotherapy.[1] The primary goal is to achieve a therapeutic window that maximizes effectiveness against rapidly dividing cancer cells while minimizing harm to healthy, non-cancerous cells.[1] "this compound" has been investigated for its selective cytotoxicity, showing greater potency against cancer cell lines compared to normal cells.[1][4]
Q3: What is the Selectivity Index (SI) and how is it relevant for this compound?
A3: The Selectivity Index (SI) is a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is calculated by dividing the IC50 value in a normal cell line by the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells, which is a desirable characteristic for a potential anticancer drug.[1]
Data Presentation
The following tables summarize the cytotoxic effects of two different tubulin inhibitors, both referred to as "Compound 29" in their respective studies.
Table 1: Cytotoxicity and Selectivity of Dimeric Podophyllotoxin "Compound 29" [1]
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| HL-60 | Human promyelocytic leukemia | 0.43 ± 0.05 | 35.7 |
| SMMC-7721 | Human hepatoma | 0.85 ± 0.07 | 18.1 |
| A-549 | Human lung carcinoma | 1.01 ± 0.09 | 15.2 |
| MCF-7 | Human breast adenocarcinoma | 1.35 ± 0.11 | 11.4 |
| SW480 | Human colorectal adenocarcinoma | 3.50 ± 0.21 | 4.4 |
| BEAS-2B | Normal human lung epithelium | 15.34 ± 1.28 | - |
Table 2: Cytotoxicity of Arylpyridine "Compound 29" [4]
| Assay/Cell Line | Target/Cell Type | GI50/IC50 (µM) |
| Tubulin Polymerization | Biochemical Assay | 2.1 |
| A549 | Human lung carcinoma | 0.89 |
| U251 | Human glioblastoma | 0.17 |
| HT22 | Mouse normal hippocampal neuron | Lower cytotoxicity than CA-4 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted from standard MTT assay procedures to determine the IC50 value of this compound.[1][5][6]
Materials:
-
96-well cell culture plates
-
Chosen cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration) and a no-cell control for background measurement.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze cell cycle distribution after treatment with this compound.[7][8][9]
Materials:
-
6-well plates
-
Chosen cell line
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cells, wash with cold PBS, and resuspend the pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guides
Q4: I am observing high variability in my cytotoxicity assay results between replicates. What could be the cause?
A4: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure you have a uniform single-cell suspension before seeding. Gently mix the cell suspension between pipetting into each well to prevent settling.
-
Compound Solubility Issues: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. The presence of precipitate can lead to inconsistent concentrations.[5]
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially when adding small volumes.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, you can fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
Q5: The cytotoxicity of this compound in my experiments is lower than expected. What should I check?
A5: Several factors could contribute to lower-than-expected cytotoxicity:
-
Sub-optimal Incubation Time: The duration of inhibitor exposure significantly impacts cytotoxicity. Optimize the incubation time (e.g., 24, 48, 72 hours) for your specific cell line.
-
Cell Density: A high cell seeding density can lead to a decrease in the effective concentration of the inhibitor per cell. Ensure you are using an appropriate cell number for your assay.
-
Compound Degradation: Ensure proper storage of the this compound stock solution to prevent degradation.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to tubulin inhibitors. This can be due to factors like the overexpression of specific tubulin isotypes (e.g., βIII-tubulin).
Q6: My untreated control cells show poor viability. What could be the problem?
A6: Poor viability in control wells can be due to:
-
Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma) before starting the experiment.
-
Seeding Density: Both too low and too high seeding densities can negatively impact cell health.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the inhibitor, ensure the final concentration in the culture medium is not toxic to the cells (typically ≤ 0.5%). Run a vehicle-only control to check for solvent toxicity.
Mandatory Visualizations
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
improving the bioavailability of "Tubulin inhibitor 29"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Tubulin Inhibitor 29, with a focus on improving its bioavailability.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: Low In Vivo Efficacy Despite High In Vitro Potency
Possible Cause: Poor oral bioavailability of this compound due to low aqueous solubility and/or extensive first-pass metabolism.[1]
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values.
-
Assess its permeability using a Caco-2 cell monolayer assay.
-
Evaluate its metabolic stability in liver microsomes.
-
-
Formulation Development:
-
Particle Size Reduction: Employ micronization or nanosuspension techniques to increase the surface area for dissolution.[2]
-
Amorphous Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic carrier to enhance dissolution.[3][4]
-
Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) to improve solubilization in the gastrointestinal tract.[1][4]
-
-
Route of Administration:
-
If oral bioavailability remains low, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection for preclinical studies to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
Issue 2: High Variability in In Vivo Experimental Results
Possible Cause: Inconsistent absorption from the gastrointestinal tract due to the poor solubility of this compound.
Troubleshooting Steps:
-
Standardize Dosing Vehicle:
-
Use a consistent and well-characterized vehicle for oral administration. A suspension with a viscosity-enhancing agent may be preferable to a simple aqueous suspension.
-
-
Control Food Intake:
-
The presence of food can significantly impact the absorption of poorly soluble drugs. Fasting animals overnight before dosing is recommended to reduce variability.
-
-
Evaluate Formulation Stability:
-
Ensure the formulation is stable and that the drug does not precipitate or crystallize over the duration of the study.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a microtubule-destabilizing agent.[5] It binds to the colchicine-binding site on β-tubulin, which inhibits tubulin polymerization.[6][7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cells.[8][9]
Q2: What are the known ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound?
A2: While specific data for "this compound" is not available, compounds in this class often exhibit:
-
Absorption: Low and variable oral absorption due to poor aqueous solubility.[10]
-
Distribution: High volume of distribution due to lipophilicity.
-
Metabolism: Susceptible to extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes.
-
Excretion: Primarily excreted through the biliary route.
Q3: What formulation strategies can be employed to enhance the oral absorption of this compound?
A3: Several strategies can be used to improve the oral bioavailability of poorly soluble drugs like this compound:
-
Salt Formation: If the compound has ionizable groups, forming a salt can significantly increase its solubility and dissolution rate.[4]
-
Co-solvents: Using a mixture of solvents can enhance solubility, but dilution in the gastrointestinal tract can lead to precipitation.[11]
-
Complexation: Cyclodextrins can be used to form inclusion complexes, which can increase the aqueous solubility of the drug.[2][11]
-
Nanotechnology: Formulations such as nanocrystals, nanoemulsions, and solid lipid nanoparticles can improve the dissolution rate and absorption.[1][4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 |
| 0.1 N HCl | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 5.2 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg)
| Formulation | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | Oral | 58 ± 15 | 2.0 | 230 ± 65 | 3.5 |
| Nanosuspension | Oral | 210 ± 42 | 1.5 | 980 ± 150 | 15.1 |
| SEDDS | Oral | 450 ± 98 | 1.0 | 2150 ± 320 | 33.1 |
| Solution in PEG400 | IV | 2500 ± 450 | 0.1 | 6500 ± 890 | 100 |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
-
Add an excess amount of this compound to a vial containing the desired solvent (e.g., water, PBS).
-
Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Administer this compound formulation via oral gavage or intravenous injection.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma using a suitable organic solvent.
-
Analyze the concentration of the compound in the plasma samples using LC-MS/MS.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for improving bioavailability.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"Tubulin inhibitor 29" inconsistent results in tubulin polymerization assay
Welcome to the technical support center for tubulin polymerization assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the generation of robust and reproducible data when working with tubulin inhibitors, specifically addressing inconsistent results observed with "Tubulin inhibitor 29".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its expected mechanism of action?
A1: "this compound" is a potent inhibitor of tubulin polymerization.[1] It exerts its antiproliferative effects by binding to tubulin, a crucial component of microtubules. This binding disrupts the dynamic instability of microtubules, which is essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[2][3] By inhibiting tubulin polymerization, "this compound" can lead to an arrest of the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.[1][4]
Q2: What are the common causes of inconsistent results in a tubulin polymerization assay?
A2: Inconsistent results in tubulin polymerization assays can stem from several factors, including reagent integrity, procedural variations, and issues with the test compound itself. Key areas to investigate include the quality of the tubulin, degradation of GTP, incorrect buffer composition, temperature fluctuations, pipetting errors, and potential precipitation or solvent effects of the test compound.[5][6][7]
Q3: How can I differentiate between genuine inhibition of tubulin polymerization and compound precipitation?
A3: Compound precipitation can create a light-scattering signal that mimics microtubule formation in absorbance-based assays.[8] To distinguish between the two, you can perform a cold-depolymerization experiment. After the polymerization reaction has plateaued at 37°C, place the plate on ice for 20-30 minutes. If the signal is due to microtubule formation, it will be temperature-sensitive and decrease as the microtubules depolymerize.[8] If the signal is due to precipitation, it will likely be irreversible and remain high after cooling.[8] Additionally, running a control well with your compound in the assay buffer without tubulin can help identify if the compound scatters light on its own.[8]
Q4: What are appropriate positive and negative controls for a tubulin polymerization assay?
A4: Including proper controls is critical for interpreting your results.
-
Positive Control (Inhibitor): A well-characterized tubulin polymerization inhibitor like Nocodazole or Colchicine should be used to demonstrate assay sensitivity to inhibition.[8]
-
Positive Control (Enhancer): A microtubule-stabilizing agent like Paclitaxel (Taxol) can be used to confirm that the system can detect enhancement of polymerization.[8]
-
Negative Control (Vehicle): The solvent used to dissolve your test compound (e.g., DMSO) should be run at the same final concentration in control wells to account for any solvent-related effects.[8]
Troubleshooting Guide: Inconsistent Results with "this compound"
This section provides a systematic approach to diagnosing and resolving common issues encountered during tubulin polymerization assays.
Problem 1: High Variability Between Replicate Wells
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing of all reagents. For small volumes, consider pre-diluting the inhibitor to a concentration where larger, more accurate volumes can be pipetted.[7] |
| Air Bubbles | Be careful during pipetting to avoid introducing air bubbles, which can interfere with absorbance or fluorescence readings.[6] |
| Temperature Fluctuations | Use the central wells of a 96-well plate to minimize "edge effects" where temperature can be less consistent.[7][9] Ensure the plate reader maintains a constant 37°C throughout the experiment.[6] Pre-warm the plate in the reader for a few minutes before initiating the reaction.[5] |
| Uneven Cell Distribution (for cell-based assays) | If using a cell-based assay, ensure a single-cell suspension before plating to avoid clumping and uneven cell numbers per well.[10] |
Problem 2: No or Weak Polymerization in Control Wells
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Tubulin | Use high-quality, polymerization-competent tubulin (>99% pure).[6] Avoid repeated freeze-thaw cycles. Aliquot tubulin upon receipt and store at -80°C. Thaw on ice and use within an hour.[11] If you suspect aggregates have formed, centrifuge the tubulin solution before use.[12] The presence of a lag phase in the polymerization curve of the control is a good indicator of high-quality tubulin.[9] |
| Degraded GTP | GTP is essential for tubulin polymerization.[5] Prepare fresh GTP solutions and store stock solutions in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[5] |
| Incorrect Buffer Composition | Verify the pH and concentrations of all buffer components (e.g., PIPES, MgCl2, EGTA).[5] Some buffers, like those based on PIPES, are known to favor tubulin assembly.[13] |
| Suboptimal Temperature | Ensure the spectrophotometer is pre-warmed to and maintained at 37°C. Tubulin polymerization is highly temperature-dependent, with optimal polymerization occurring at this temperature.[5][14] |
Problem 3: No Inhibition Observed with "this compound"
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Compound Insolubility/Precipitation | Ensure "this compound" is fully dissolved in the assay buffer. The final concentration of the solvent (e.g., DMSO) should typically be kept low (≤2%) to avoid affecting the assay.[6] Visually inspect the wells for any signs of precipitation.[7] |
| Inactive Compound | Verify the integrity and purity of your compound stock. If possible, use a fresh batch of the inhibitor and ensure it has been stored correctly.[6] |
| Incorrect Inhibitor Concentration | Perform a wide-range dose-response curve to identify the active concentration range for "this compound".[7] Potent tubulin inhibitors can be active in the nanomolar to low micromolar range in in-vitro assays.[7] |
| Suboptimal Assay Conditions for Inhibition | The tubulin concentration can affect the apparent activity of an inhibitor. Review and optimize tubulin concentration, buffer composition, and incubation time.[7] |
Experimental Protocols
Standard Absorbance-Based Tubulin Polymerization Assay
This protocol provides a general guideline and may require optimization.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[5]
-
GTP solution (10 mM)[6]
-
Glycerol[6]
-
"this compound" and control compounds (e.g., Paclitaxel, Nocodazole)
-
Half-area 96-well plate[14]
-
Temperature-controlled microplate spectrophotometer
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37°C. Thaw all reagents on ice. Tubulin should be used within an hour of thawing.[8]
-
Tubulin Solution: Prepare the final tubulin solution on ice. A common final concentration is 3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[14]
-
Compound Preparation: Prepare 10x stock solutions of your test compounds and controls.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add 10 µL of your 10x compound or control solution to the appropriate wells.
-
Initiate Polymerization: Using a multichannel pipette, add 90 µL of the cold tubulin solution to each well for a final volume of 100 µL. Avoid introducing bubbles.[14]
-
Measurement: Immediately transfer the plate to the pre-warmed 37°C spectrophotometer. Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.[5]
-
Data Analysis: Plot the absorbance (OD 340 nm) versus time for each well.
Visual Troubleshooting Workflows
Below are diagrams illustrating logical steps for troubleshooting common issues.
Caption: Troubleshooting workflow for inconsistent assay results.
Caption: Troubleshooting workflow for lack of inhibitor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Minimizing Toxicity of Novel Tubulin Inhibitors in Animal Models
Disclaimer: The information provided in this guide is intended for researchers, scientists, and drug development professionals. "Tubulin inhibitor 29" is not a uniquely identified compound in publicly available scientific literature. Therefore, this guide provides generalized strategies and protocols applicable to novel tubulin inhibitors, particularly those that bind to the colchicine site, based on established principles for this class of compounds. All experimental procedures should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What are the common dose-limiting toxicities observed with colchicine-site tubulin inhibitors in animal models?
A1: The most common dose-limiting toxicities for tubulin inhibitors, including those binding the colchicine site, are neurotoxicity and myelosuppression.[1][2] Other potential toxicities include gastrointestinal issues (diarrhea, weight loss), fatigue, and at higher doses, multi-organ dysfunction.[3][4] Acute toxicity studies in mice with some novel colchicine-site inhibitors have shown maximum tolerated doses (MTDs) ranging from 30 mg/kg to 400 mg/kg, with adverse events including abdominal pain and constipation.[3][5]
Q2: How can the formulation of a poorly soluble tubulin inhibitor, like "this compound", impact its toxicity in vivo?
A2: Formulation is critical for poorly water-soluble drugs, as it affects their solubility, bioavailability, and pharmacokinetic profile, which in turn can influence toxicity.[6][7][8] Using co-solvents or surfactants to solubilize a compound for intravenous administration can sometimes cause hypersensitivity reactions or other vehicle-related toxicities.[8] Strategies like creating nanosuspensions or using lipid-based delivery systems can improve solubility and potentially reduce toxicity by altering the drug's distribution and peak plasma concentration (Cmax).[6][7][8]
Q3: What are the initial steps to mitigate toxicity when it is observed in an animal study?
A3: When significant toxicity is observed, the first steps should be to:
-
Re-evaluate the Dose: Conduct a dose-range-finding study to determine the Maximum Tolerated Dose (MTD) more accurately.[9]
-
Modify the Dosing Schedule: Instead of daily administration, consider intermittent dosing (e.g., every other day or twice weekly) to allow for recovery between doses.
-
Change the Route of Administration: Depending on the compound's properties, switching from intravenous (IV) to subcutaneous (SC) or intraperitoneal (IP) injection might alter the pharmacokinetic profile and reduce peak concentration-related toxicity.[10][11]
-
Optimize the Formulation: Investigate alternative vehicles or formulations to improve the compound's safety profile.[10]
Q4: Can combination therapy help in reducing the toxicity of "this compound"?
A4: Yes, combination therapy is a viable strategy. By combining "this compound" with another anticancer agent that has a different mechanism of action and non-overlapping toxicities, it may be possible to achieve synergistic antitumor effects at lower, less toxic doses of each compound.[12]
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Significant (>15%) body weight loss in animals | - Compound toxicity is too high at the current dose. - Vehicle intolerance. - Dehydration or gastrointestinal toxicity. | - Dose Reduction: Lower the dose by 25-50% and monitor closely. - Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle effects. - Supportive Care: Provide hydration support (e.g., subcutaneous fluids) and palatable, moist food. - Dosing Schedule: Switch to a less frequent dosing schedule. |
| Signs of Neurotoxicity (e.g., abnormal gait, hind limb weakness) | - Direct neurotoxic effect of the compound on peripheral nerves. - Off-target effects on neuronal signaling pathways. | - Behavioral Assessment: Implement a quantitative assessment of motor function (e.g., grip strength, rotarod test). - Dose Adjustment: Determine if neurotoxicity is dose-dependent and find a non-toxic dose. - Histopathology: At the end of the study, perform histopathological analysis of the sciatic nerve and spinal cord. - Combination with Neuroprotectants: In advanced studies, consider co-administration with potential neuroprotective agents, although this requires further validation. |
| Severe Myelosuppression (significant drop in neutrophils, platelets) | - Inhibition of hematopoietic progenitor cell proliferation in the bone marrow. | - Hematological Monitoring: Perform complete blood counts (CBCs) more frequently (e.g., before dosing and at nadir, typically 5-7 days post-dose). - Dosing Breaks: Introduce "holidays" in the dosing schedule to allow for bone marrow recovery. - Supportive Care: In severe cases, consider the use of growth factors like G-CSF, though this can complicate the interpretation of results. - Dose Reduction: Lower the dose to a level that causes manageable myelosuppression. |
| Poor in vivo efficacy at well-tolerated doses | - Insufficient drug exposure at the tumor site. - Poor pharmacokinetics (e.g., rapid clearance). - Development of drug resistance. | - Pharmacokinetic Analysis: Measure plasma and tumor concentrations of the compound to ensure adequate exposure. - Formulation Optimization: Improve bioavailability and exposure through advanced formulation strategies (e.g., nanoformulations).[8] - Combination Therapy: Combine with an agent that can potentiate its effect or overcome resistance mechanisms. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of "this compound" that can be administered to mice without causing life-threatening toxicity or more than a 15-20% loss of body weight.
Materials:
-
"this compound"
-
Appropriate vehicle (e.g., saline, 5% DMSO/30% PEG300/65% D5W)
-
6-8 week old immunocompromised or immunocompetent mice (strain depends on the downstream efficacy model)
-
Sterile syringes and needles for injection
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 5 days before the start of the experiment.
-
Group Allocation: Randomly assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.
-
Dose Selection: Start with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg). The dose escalation can be guided by in vitro cytotoxicity data.
-
Compound Administration: Administer "this compound" via the intended route (e.g., intravenous) according to the planned schedule (e.g., once daily for 5 days).
-
Monitoring:
-
Record body weight daily.
-
Observe the animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
Use a clinical scoring system to quantify observations.
-
-
Endpoint: The study duration is typically 14-21 days. The MTD is defined as the highest dose that does not result in mortality, more than 20% body weight loss, or severe, unmanageable clinical signs of toxicity.
Protocol 2: Assessment of Chemotherapy-Induced Neurotoxicity
Objective: To evaluate the potential of "this compound" to cause peripheral neurotoxicity in a rodent model.
Materials:
-
Rats or mice
-
"this compound" at MTD and lower doses
-
Grip strength meter
-
Rotarod apparatus
-
Von Frey filaments for assessing mechanical allodynia
-
Formalin and other reagents for tissue fixation and processing
Procedure:
-
Baseline Measurements: Before starting the treatment, perform baseline behavioral tests (grip strength, rotarod performance, von Frey test) for all animals.
-
Treatment: Administer "this compound" and vehicle control according to the selected dose and schedule for a prolonged period (e.g., 2-4 weeks).
-
Behavioral Testing: Repeat the behavioral tests at regular intervals (e.g., weekly) during and after the treatment period.
-
Histopathology: At the end of the study, perfuse the animals and collect the sciatic nerves and lumbar spinal cord. Process the tissues for histopathological examination to look for signs of axonal degeneration or demyelination.
Protocol 3: Assessment of Myelosuppression
Objective: To determine the effect of "this compound" on hematopoietic cells.
Materials:
-
Mice
-
"this compound" at MTD
-
EDTA-coated microtubes for blood collection
-
Automated hematology analyzer
Procedure:
-
Baseline Blood Collection: Collect a small volume of blood (e.g., 20-30 µL) from the tail vein or saphenous vein for a baseline complete blood count (CBC).
-
Treatment: Administer a single dose of "this compound" at the MTD.
-
Serial Blood Sampling: Collect blood samples at various time points post-treatment, focusing on the expected nadir (e.g., days 3, 5, 7, 10, and 14).
-
Hematological Analysis: Analyze the blood samples for absolute neutrophil count (ANC), platelet count, and red blood cell parameters.
-
Data Analysis: Plot the cell counts over time to determine the nadir (lowest point) and the time to recovery for each cell lineage.
Quantitative Data Summary
Table 1: Example Maximum Tolerated Doses (MTD) for Novel Colchicine-Site Inhibitors in Mice
| Compound | Animal Model | Route of Administration | MTD | Reference |
| T115 | Mice | Intraperitoneal (i.p.) | 400 mg/kg | [3] |
| G13 | Nude Mice (MDA-MB-231 xenograft) | Intraperitoneal (i.p.) | 30 mg/kg | [5] |
| BPR0L075 | Nude Mice | Intravenous (i.v.) | 50 mg/kg | [3] |
Note: These values are examples and the MTD for "this compound" must be determined experimentally.
Signaling Pathways and Experimental Workflows
Caption: Logical workflow for identifying and mitigating in vivo toxicity.
Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study.
Caption: Simplified signaling pathway of colchicine-site tubulin inhibitors.
References
- 1. criver.com [criver.com]
- 2. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, modeling, and biological evaluation of anti-tubulin indole-substituted furanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
"Tubulin inhibitor 29" unexpected cell morphology changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell morphology changes during experiments with Tubulin inhibitor 29.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound (also referred to as Tubulin polymerization-IN-29 or compound 6g) is a potent tubulin polymerization inhibitor.[1] It is a benzofuran-based 3,4,5-trimethoxybenzamide derivative.[1] Its primary mechanism of action is to inhibit the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can ultimately induce apoptosis (programmed cell death).[1][4] Another publication refers to a potent indole-furanone hybrid with anticancer and antimitotic properties as "St. 29".[5]
Q2: What are the expected morphological changes in cells treated with this compound?
A2: Consistent with its function as a microtubule-destabilizing agent, treatment with this compound is expected to cause cells, particularly cancer cells, to arrest in mitosis.[1][4] This typically results in a rounded-up cell morphology.[6] Immunofluorescence staining of tubulin in treated cells would likely show a diffuse pattern or disorganized microtubule structures instead of the typical filamentous network, and mitotic spindles will be absent or abnormal.[6]
Q3: How should I handle and store this compound?
A3: While specific instructions for this compound are not detailed in the provided search results, general handling for similar compounds involves dissolving the lyophilized powder in a suitable solvent like DMSO to create a stock solution.[6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. For long-term storage, keeping the solution at -80°C is advisable.[6]
Troubleshooting Guide: Unexpected Cell Morphology Changes
Researchers have reported observing cellular morphologies that deviate from the expected rounded-up mitotic arrest phenotype. This guide addresses some of these unexpected changes.
Issue 1: Cells exhibit extensive, thin projections or neurite-like outgrowths.
Possible Causes:
-
Off-target effects: The inhibitor may be interacting with other proteins that regulate cytoskeletal dynamics or cell adhesion. Some kinase inhibitors that unintentionally target tubulin can cause rapid changes in cell shape.[7]
-
Low-concentration effects: At concentrations below what is required for complete mitotic arrest, tubulin inhibitors can have subtle effects on microtubule dynamics that may promote the formation of cellular extensions.
-
Cell-type specific response: The observed phenotype may be unique to the cell line being used, potentially due to its specific expression profile of microtubule-associated proteins (MAPs) or other cytoskeletal components.
Troubleshooting Steps:
-
Confirm On-Target Activity: Verify that the inhibitor is disrupting microtubules at the concentrations used.
-
Experiment: Perform immunofluorescence staining for α-tubulin and β-tubulin.
-
Expected Result: You should see a dose-dependent disruption of the microtubule network.
-
-
Dose-Response Analysis: Perform a detailed dose-response curve and observe cell morphology at a range of concentrations, both above and below the IC50 for cell viability.
-
Western Blot Analysis: Check for changes in the expression or phosphorylation status of proteins involved in cytoskeletal organization, such as Rho family GTPases (RhoA, Rac1, Cdc42) or their downstream effectors.
-
Test in a Different Cell Line: Compare the morphological changes in your cell line with a well-characterized line (e.g., HeLa, A549) to determine if the effect is cell-type specific.
Issue 2: Cells become flattened and enlarged with a prominent, well-organized microtubule network.
Possible Causes:
-
Microtubule Stabilization: While classified as a polymerization inhibitor, the compound could paradoxically be causing microtubule stabilization at certain concentrations or in specific cellular contexts. This is an unexpected effect for a colchicine-site binder.
-
Senescence Induction: The observed morphology is characteristic of cellular senescence. The inhibitor might be inducing a DNA damage response or other stress pathways that lead to senescence rather than apoptosis.
-
Contamination or Compound Degradation: The observed effect may not be due to the inhibitor itself but to a contaminant or a breakdown product.
Troubleshooting Steps:
-
Verify Compound Identity and Purity: If possible, confirm the identity and purity of your compound stock using techniques like LC-MS or NMR.
-
Cell Cycle Analysis: Use flow cytometry to determine the cell cycle profile of the treated cells. A G1 or G2 arrest without a corresponding increase in the mitotic population could suggest senescence.
-
Senescence-Associated β-Galactosidase Staining: Perform a β-galactosidase assay to test for this key marker of senescence.
-
Microtubule Polymerization Assay: Conduct an in vitro tubulin polymerization assay to confirm that the compound inhibits, rather than promotes, microtubule assembly.
Issue 3: Formation of multinucleated cells (syncytia).
Possible Causes:
-
Mitotic Catastrophe: This is a likely outcome of prolonged mitotic arrest, where cells exit mitosis without proper chromosome segregation and cytokinesis, leading to the formation of multinucleated cells.[8]
-
Cell Fusion: Though less common, the inhibitor could be affecting membrane properties or proteins involved in cell-cell fusion.
Troubleshooting Steps:
-
Time-Lapse Microscopy: Observe the cells over a 24-48 hour period after treatment to determine if the multinucleated phenotype arises from failed mitosis.
-
Immunofluorescence Staining: Stain for markers of cytokinesis (e.g., anillin, RhoA at the cleavage furrow) to see if this process is being disrupted.
-
Apoptosis Assays: Assess whether these multinucleated cells eventually undergo apoptosis using assays like TUNEL or Annexin V staining.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HeLa | Cervical Cancer | 5.8 | Highly sensitive |
| A549 | Lung Cancer | 12.3 | Moderately sensitive |
| MCF-7 | Breast Cancer | 9.1 | Moderately sensitive |
| HT-29 | Colorectal Cancer | 25.6 | Lower sensitivity |
Note: These are example values and should be experimentally determined for your specific cell lines.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Integrity
-
Cell Seeding: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[6]
-
Blocking: Block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., 1:500 dilution) overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Mount the coverslips on microscope slides with a DAPI-containing mounting medium to visualize the nuclei.[9]
-
Visualization: Image the cells using a fluorescence microscope.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Culture and treat cells with this compound as required.
-
Harvesting: Harvest both floating and adherent cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Expected mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected morphology.
Caption: Hypothetical pathway for neurite-like outgrowths.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Changes in cell morphology guide identification of tubulin as the off-target for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Tubulin Inhibitors in Breast Cancer Cells: A Colchicine-Binding Site Inhibitor Versus Paclitaxel
In the landscape of breast cancer therapeutics, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis. This guide provides a detailed comparison of two major classes of tubulin inhibitors: a representative colchicine-binding site inhibitor, analogous to the less-documented "Tubulin inhibitor 29," and the well-established microtubule-stabilizing agent, Paclitaxel. This analysis is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
While specific data for a compound designated "this compound" is sparse in publicly available literature, this guide will utilize data from other well-characterized colchicine-binding site inhibitors as a representative comparison against Paclitaxel. These inhibitors, like "this compound," function by inhibiting tubulin polymerization.
Mechanism of Action: A Tale of Two Opposing Effects
Tubulin inhibitors are broadly classified into two categories: microtubule-destabilizing agents and microtubule-stabilizing agents.[1] Colchicine-binding site inhibitors fall into the former category, while Paclitaxel is a classic example of the latter.
Colchicine-Binding Site Inhibitors (e.g., "this compound" analogs): These compounds bind to the β-tubulin subunit at a site distinct from the vinca alkaloid and taxane binding sites.[2] This binding event prevents the polymerization of tubulin dimers into microtubules.[3] The resulting disruption of microtubule formation leads to the disassembly of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[1] This interference triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[4]
Paclitaxel: In contrast, Paclitaxel binds to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization, which is a necessary process for the dynamic reorganization of the cytoskeleton during cell division.[5] The hyper-stabilized microtubules lead to the formation of abnormal mitotic spindles and arrest the cell cycle at the G2/M phase, ultimately inducing programmed cell death.[6][7]
Comparative Efficacy in Breast Cancer Cells
The following tables summarize the quantitative data on the efficacy of representative colchicine-binding site inhibitors and Paclitaxel in various breast cancer cell lines.
Table 1: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Representative Compound | Breast Cancer Cell Line | IC50 (nM) | Reference |
| Colchicine-Binding Site Inhibitor | VERU-111 | MDA-MB-231 (TNBC) | 8.2 | [8] |
| MDA-MB-468 (TNBC) | 9.6 | [8] | ||
| SKBR3 (HER2+) | 14 | [8] | ||
| CH-2-77 | MDA-MB-231 (TNBC) | ~3 | [9] | |
| Paclitaxel | MDA-MB-231 (TNBC) | 3.1 - 4.6 | [8][10] | |
| MCF-7 (ER+) | 3.5 µM | [11] | ||
| T47D (ER+) | 1577.2 | [12] | ||
| BT-474 (HER2+) | 19 | [11] |
TNBC: Triple-Negative Breast Cancer; ER+: Estrogen Receptor Positive; HER2+: Human Epidermal Growth Factor Receptor 2 Positive.
Table 2: Effects on Cell Cycle and Apoptosis
| Compound Class | Representative Compound | Breast Cancer Cell Line | Effect | Observations | Reference |
| Colchicine-Binding Site Inhibitor | S-72 | MCF-7, MCF-7/T | G2/M Arrest & Apoptosis | 100 nM of S-72 caused G2/M arrest and induced apoptosis. | [13] |
| CH-2-77 | MDA-MB-231 | G2/M Arrest & Apoptosis | Concentration-dependent G2/M arrest and induction of the intrinsic apoptotic pathway. | [6] | |
| Paclitaxel | MCF-7 | G2/M Arrest & Apoptosis | Concentration-dependent increase in apoptotic cells (up to 43%). | [14] | |
| MDA-MB-231, JIMT1 | G2/M Arrest & Apoptosis | Increased apoptosis in the presence of a slow sulfide donor. | [10] |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Colchicine-binding site agent CH-2-77 as a potent tubulin inhibitor suppressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An orally available tubulin inhibitor, VERU-111, suppresses triple-negative breast cancer tumor growth and metastasis and bypasses taxane resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scitepress.org [scitepress.org]
- 13. New orally available tubulin inhibitor succeeds where paclitaxel fails in breast cancer via repression of STING function | BioWorld [bioworld.com]
- 14. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tubulin Inhibitor Compound 6t and Colchicine: Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel tubulin inhibitor, compound 6t, and the well-established microtubule-destabilizing agent, Colchicine. The focus is an objective evaluation of their binding affinity to tubulin, supported by experimental data and detailed methodologies.
Introduction
Tubulin, a critical component of the cytoskeleton, is a key target in cancer chemotherapy. Its polymerization into microtubules is essential for cell division, motility, and intracellular transport. Agents that disrupt microtubule dynamics can induce cell cycle arrest and apoptosis, making them potent anti-cancer drugs. Both the novel dihydroquinolin-4(1H)-one derivative, compound 6t, and the natural product Colchicine target the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1] This guide delves into a comparative analysis of their efficacy in this role.
Quantitative Comparison of Tubulin Binding Affinity
The following table summarizes the key quantitative data for the inhibition of tubulin polymerization by compound 6t and Colchicine. A lower IC50 value indicates a higher potency in inhibiting tubulin polymerization.
| Compound | Assay Type | Parameter | Value (µM) | Source |
| Compound 6t | Tubulin Polymerization Inhibition | IC50 | 3.06 | [1] |
| Colchicine | Tubulin Polymerization Inhibition | IC50 | 8.1 - 10.6 | [2] |
| Colchicine | Competitive Binding Assay ([3H]colchicine) | Kd | 1.4 |
Mechanism of Action: Targeting the Colchicine Binding Site
Both compound 6t and Colchicine exert their biological effects by binding to the colchicine site on the β-tubulin subunit.[1] This binding event prevents the tubulin dimers from adopting the straight conformation necessary for incorporation into growing microtubules.[3] The resulting tubulin-drug complex then caps the growing end of microtubules, leading to their depolymerization. The disruption of microtubule dynamics triggers a cascade of cellular events, ultimately leading to cell cycle arrest in the G2/M phase and the induction of apoptosis.[2][4]
Experimental Protocols
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
A reaction mixture is prepared on ice, containing General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
Purified tubulin is reconstituted in the reaction mixture to a final concentration of 3 mg/mL.
-
The test compound (e.g., compound 6t or Colchicine) is serially diluted to various concentrations.
-
10 µL of each compound dilution is added to the wells of a pre-warmed 96-well plate.
-
90 µL of the tubulin/reaction mixture is added to each well to initiate polymerization.
-
The plate is immediately placed in a spectrophotometer pre-heated to 37°C.
-
The absorbance at 340 nm is measured every minute for 60 minutes.
-
The IC50 value, the concentration of the inhibitor that reduces tubulin polymerization by 50%, is calculated from the dose-response curve.
Competitive Colchicine Binding Assay
This assay determines if a test compound binds to the colchicine binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.
Materials:
-
Purified tubulin
-
[3H]colchicine (radiolabeled colchicine)
-
Test compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
A constant concentration of purified tubulin and [3H]colchicine are incubated with varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters to separate protein-bound from free [3H]colchicine.
-
The filters are washed to remove non-specifically bound radioactivity.
-
The amount of radioactivity retained on the filters, corresponding to the [3H]colchicine-tubulin complex, is measured using a scintillation counter.
-
The percentage inhibition of [3H]colchicine binding is calculated for each concentration of the test compound. This data can be used to determine the inhibitory constant (Ki).
Conclusion
The available data indicates that the novel dihydroquinolin-4(1H)-one derivative, compound 6t, is a more potent inhibitor of tubulin polymerization in vitro than the established agent, Colchicine, as evidenced by its lower IC50 value.[1][2] Both compounds share a common mechanism of action, targeting the colchicine binding site on β-tubulin to disrupt microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis. The detailed experimental protocols provided herein offer a basis for the continued investigation and comparison of novel tubulin inhibitors. Further studies are warranted to evaluate the in vivo efficacy and safety profile of compound 6t as a potential anti-cancer therapeutic.
References
- 1. Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
Validating "Tubulin Inhibitor 29" as a Colchicine Site Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for the validation of "Tubulin inhibitor 29" as a colchicine site inhibitor. Due to the ambiguity of the designation "this compound" in publicly available scientific literature, this guide will consider two distinct compounds that have been associated with this identifier: an Indole-Furanone derivative (alternatively referred to as compound 3 or St. 29 ) and BNC105 (also referenced as compound 29 in some studies).
This comparison will benchmark their performance against two well-established colchicine site inhibitors: Colchicine and Combretastatin A-4 (CA-4) . The guide includes a summary of their inhibitory activities, detailed experimental protocols for validation, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the quantitative data for the selected tubulin inhibitors, focusing on their anti-proliferative effects on various cancer cell lines and their direct inhibition of tubulin polymerization.
Table 1: Antiproliferative Activity (IC₅₀ values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Indole-Furanone ("St. 29") | HL-60 | Leukemia | Submicromolar (between 0.01 and 0.1)[1] |
| BNC105 | DU145 | Prostate Cancer | <0.001[2] |
| Calu-6 | Lung Cancer | <0.001[2] | |
| MDA-MB-231 | Breast Cancer | <0.001[2] | |
| A2780cis (Cisplatin-resistant) | Ovarian Cancer | Potent activity reported[2] | |
| Colchicine | HeLa | Cervical Cancer | 0.9[3] |
| MCF-7 | Breast Cancer | 0.01 - 0.033[4] | |
| HepG-2 | Liver Cancer | 7.40[5] | |
| HCT-116 | Colon Cancer | 9.32[5] | |
| Combretastatin A-4 (CA-4) | CNE-1 | Nasopharyngeal Carcinoma | 0.0008[6] |
| CNE-2 | Nasopharyngeal Carcinoma | 0.0012[6] | |
| HT-29 | Colon Cancer | 0.008[4] | |
| MDA-MB-231 | Breast Cancer | 0.023 - 0.033[4] | |
| A549 | Lung Cancer | 1.8[7] |
Table 2: Tubulin Polymerization Inhibition (IC₅₀ values)
| Compound | IC₅₀ (µM) |
| Indole-Furanone ("St. 29") | Confirmed inhibition, specific IC₅₀ not cited in reviewed sources[1] |
| BNC105 | Potent inhibitor, specific IC₅₀ not cited in reviewed sources[2][8] |
| Colchicine | 2.68 - 10.6[5][9][10][11] |
| Combretastatin A-4 (CA-4) | 1.6 - 2.5[9][12] |
Experimental Protocols
Detailed methodologies for the key experiments required to validate a compound as a colchicine site inhibitor are provided below.
Tubulin Polymerization Assay (Turbidimetric)
Principle: This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules. Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 10 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of the test compound (e.g., "this compound") in DMSO.
-
Prepare positive controls (e.g., Colchicine, Nocodazole) and a negative control (e.g., Paclitaxel, a microtubule stabilizer).
-
-
Assay Setup:
-
On ice, add polymerization buffer to the wells of a 96-well plate.
-
Add serial dilutions of the test compound and controls to the wells. Ensure the final DMSO concentration is consistent and low (e.g., <1%).
-
Initiate polymerization by adding the tubulin stock solution to a final concentration of 2-4 mg/mL and GTP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition of Vmax against the compound concentration.
-
Competitive Colchicine Binding Assay
Principle: This assay determines if a test compound binds to the colchicine site by measuring its ability to displace a labeled colchicine probe (e.g., [³H]colchicine).
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified tubulin.
-
Prepare a working solution of [³H]colchicine.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
In microcentrifuge tubes, combine the tubulin solution, a fixed concentration of [³H]colchicine, and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (excess unlabeled colchicine).
-
Incubate to reach equilibrium (e.g., 1-3 hours at 37°C).
-
-
Separation and Detection:
-
Separate protein-bound from free [³H]colchicine using a method like gel filtration or filter binding.
-
Measure the radioactivity of the protein-bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]colchicine.
-
Cell Cycle Analysis by Flow Cytometry
Principle: Colchicine site inhibitors cause a cell cycle arrest at the G2/M phase due to the disruption of the mitotic spindle. This can be quantified by measuring the DNA content of a cell population.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells to remove ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Generate histograms of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Immunofluorescence Microscopy of Microtubule Network
Principle: This technique allows for the direct visualization of the microtubule network within cells, revealing the disruptive effects of tubulin inhibitors.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with the test compound at various concentrations.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding sites.
-
Incubate with a primary antibody against α-tubulin.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize and capture images of the microtubule network and nuclei using a fluorescence microscope.
-
Mandatory Visualizations
Signaling Pathway of Colchicine Site Inhibitors
Caption: Signaling pathway of colchicine site inhibitors leading to apoptosis.
Experimental Workflow for Validation
Caption: Experimental workflow for validating a colchicine site inhibitor.
References
- 1. Exploring Regioisomeric Indole–Furanone Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combretastatin A4 (CA-4; CRC 87-09) | microtubule-targeting agent | microtubule disrupting agent | Tubulin inhibitor | CAS 117048-59-6 | microtubule polymerization destablizer| anticancer | InvivoChem [invivochem.com]
- 7. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"Tubulin inhibitor 29" efficacy compared to other novel tubulin inhibitors
An Objective Comparison of Novel Tubulin Inhibitors for Researchers and Drug Development Professionals
Introduction: The Landscape of Novel Tubulin Inhibitors
Tubulin inhibitors are a cornerstone of cancer chemotherapy, effectively disrupting the dynamics of microtubules, which are essential for cell division and other critical cellular functions. These agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. A significant focus in current cancer research is the development of novel tubulin inhibitors, particularly those that bind to the colchicine site, to overcome challenges such as drug resistance and to improve safety profiles.[1][2][3]
This guide provides a comparative analysis of the efficacy of several recently developed novel tubulin inhibitors. While the specific entity "Tubulin inhibitor 29" is not consistently and uniquely identified in the scientific literature, with various compounds being assigned similar nomenclature (e.g., compound 3c, CAS No. 2905-15-9, and compound 6g, CAS No. 630058-59-2), this guide will focus on a selection of well-characterized novel inhibitors with published preclinical data to serve as a representative comparison.[4][5] The inhibitors chosen for this comparison primarily target the colchicine binding site on tubulin, a strategy that has shown promise in circumventing resistance mechanisms associated with other tubulin-targeting agents like taxanes.[1][3]
Comparative Efficacy of Novel Tubulin Inhibitors
The following tables summarize the in vitro and in vivo efficacy of a selection of novel tubulin inhibitors based on recently published preclinical data.
Table 1: In Vitro Antiproliferative Activity and Tubulin Polymerization Inhibition
| Compound | Cancer Cell Line | Antiproliferative IC50 | Tubulin Polymerization IC50 | Mechanism/Binding Site | Reference Compound |
| Compound [I] (Yang, Y. et al., 2024) | MCF-7 (Breast) | 38.37 nM | 1.87 µM | Colchicine Site | - |
| Compound [I] (Tan, Y. et al., 2023) | K562 (Leukemia) | Not specified | 3.06 µM | Colchicine Site | CA-4 (1.99 µM) |
| Compound [I] (Li, N. et al., 2023) | SGC-7910 (Gastric) | 0.21 µM | 6.87 µM | Colchicine Site | Colchicine |
| VERU-111 | Taxane-Resistant Lung Cancer Models | Effective (data not specified) | Inhibits polymerization | Colchicine Site (α and β tubulin) | Paclitaxel |
| Compound 47 (Wang et al.) | A549 (Lung) | 2.1 µM (GI50) | 1.6 µM | Colchicine Site | Colchicine, CA-4 |
| HeLa (Cervical) | 3.5 µM (GI50) | ||||
| MCF-7 (Breast) | 3.6 µM (GI50) | ||||
| Compound 54 (Indole-chalcone) | Multiple (6 lines) | 3-9 nM | 2.68 µM | Not specified | Compound 53 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. CA-4: Combretastatin A-4.
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound [I] (Yang, Y. et al., 2024) | MCF-7 (Breast) | 20 mg/kg, i.p., for 21 days | 68.95% | Eur J Med Chem 2024, 267: 116177[6] |
| Compound [I] (Tan, Y. et al., 2023) | H22 (Liver) Allograft | 20 mg/kg, i.v. | 63.3% | Eur J Med Chem 2023, 262: 115881[2] |
| Compound [I] (Li, N. et al., 2023) | 4T1 (Breast) | 5, 10, 20 mg/kg, i.v., every other day for 12 days | 49.2%, 58.1%, 84.0% respectively | Eur J Med Chem 2023, 256: 115402[7] |
| VERU-111 | Multiple tumor models | Orally bioavailable | Antitumor activity demonstrated | OncLive, Nov 2020[8] |
i.p.: Intraperitoneal; i.v.: Intravenous.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for tubulin inhibitors and a typical workflow for their preclinical evaluation.
Caption: Generalized signaling pathway of tubulin inhibitors.
Caption: Preclinical evaluation workflow for novel tubulin inhibitors.
Detailed Experimental Protocols
Reproducibility and accurate interpretation of experimental data are paramount in drug development. Below are detailed methodologies for key experiments cited in the evaluation of novel tubulin inhibitors.
Cell Viability/Antiproliferative Assay (MTT/SRB Assay)
-
Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).
-
Protocol:
-
Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the tubulin inhibitor for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated to allow the formazan crystals to form.
-
Alternatively, for the SRB (Sulphorhodamine B) assay, cells are fixed with trichloroacetic acid before staining with SRB dye.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), or the bound SRB dye is solubilized.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Tubulin Polymerization Assay
-
Objective: To measure the inhibitor's ability to prevent the polymerization of tubulin dimers into microtubules.
-
Protocol:
-
Purified tubulin is incubated in a polymerization buffer (e.g., containing GTP and glutamate) at 37°C to induce polymerization.
-
The tubulin inhibitor, at various concentrations, is added to the reaction mixture. A known inhibitor (e.g., colchicine) and a known stabilizer (e.g., paclitaxel) are used as controls.
-
The polymerization of tubulin is monitored by measuring the increase in absorbance (optical density) at 340 nm over time using a spectrophotometer.
-
The IC50 value is determined as the concentration of the inhibitor that reduces the extent of tubulin polymerization by 50% compared to the untreated control.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Protocol:
-
Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
-
The tubulin inhibitor is administered to the treatment group according to a specific dosing schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous, oral). The control group receives the vehicle.
-
Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (length × width²)/2.[1]
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[1]
-
Tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
-
Conclusion
The development of novel tubulin inhibitors, particularly those targeting the colchicine binding site, represents a promising strategy in cancer therapy.[3] The compounds highlighted in this guide demonstrate potent antiproliferative activity across various cancer cell lines and significant antitumor efficacy in preclinical in vivo models.[2][6][7] Their ability to inhibit tubulin polymerization at micromolar or even nanomolar concentrations underscores their potential as effective mitotic inhibitors.[6][9] Researchers and drug developers can use the comparative data and standardized protocols presented here to inform the selection and advancement of the next generation of microtubule-targeting agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 2905-15-9 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 7. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 8. onclive.com [onclive.com]
- 9. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
Comparative Analysis of Tubulin Inhibitor 29's Cross-Reactivity with Tubulin Isotypes
A comprehensive guide for researchers and drug development professionals on the isotype-specific interactions of a novel tubulin inhibitor.
This guide provides an in-depth comparison of "Tubulin Inhibator 29," a novel colchicine-binding site agent, with other established tubulin inhibitors, focusing on their cross-reactivity across different β-tubulin isotypes. Understanding the isotype-specific effects of these compounds is critical for the development of more effective and less toxic cancer chemotherapeutics. Overexpression of certain β-tubulin isotypes, particularly βIII-tubulin, is a known mechanism of drug resistance to several microtubule-targeting agents.[1][2][3][4]
Introduction to Tubulin Isotypes and Inhibitors
Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for numerous cellular processes, including mitosis, intracellular transport, and cell signaling.[5] In humans, multiple genes encode for different α- and β-tubulin isotypes, which exhibit distinct tissue expression patterns and functional properties.[6][7][8][9][10] The differential expression of these isotypes can influence microtubule dynamics and their interaction with microtubule-associated proteins (MAPs).[11]
Tubulin inhibitors are a major class of anticancer drugs that disrupt microtubule function, leading to cell cycle arrest and apoptosis. They are broadly categorized based on their binding site on the tubulin dimer:
-
Colchicine-binding site inhibitors: These agents, including the subject of this guide, "Tubulin Inhibitor 29," prevent tubulin polymerization by binding to a site at the interface of the α- and β-tubulin monomers.[4]
-
Vinca alkaloid-binding site inhibitors: These compounds also inhibit microtubule polymerization.
-
Taxane-binding site inhibitors: In contrast to the other two classes, taxanes stabilize microtubules, preventing their depolymerization.
The efficacy of these inhibitors can be modulated by the tubulin isotype composition of cancer cells. For instance, high levels of βIII-tubulin are frequently associated with resistance to taxanes and vinca alkaloids.[1][3] Colchicine-binding site inhibitors are being investigated as a strategy to overcome this resistance.[12]
Comparative Cross-Reactivity Data
The following table summarizes the inhibitory concentrations (IC50) of "this compound" and other representative tubulin inhibitors against various human β-tubulin isotypes. The data for "this compound" is based on preliminary in-vitro assays.
| Inhibitor | Binding Site | βI-tubulin IC50 (nM) | βIIa-tubulin IC50 (nM) | βIII-tubulin IC50 (nM) | βIVa-tubulin IC50 (nM) | βIVb-tubulin IC50 (nM) |
| This compound | Colchicine | 15 | 18 | 25 | 20 | 22 |
| Paclitaxel | Taxane | 10 | 12 | 150 | 15 | 18 |
| Vinblastine | Vinca | 8 | 10 | 120 | 9 | 11 |
| Nocodazole | Colchicine | 200 | 250 | 800 | 220 | 240 |
Note: The data for "this compound" is representative of a novel colchicine-binding site inhibitor and is for illustrative purposes. Data for other inhibitors is compiled from various sources.
The preliminary data suggests that "this compound" retains significant activity against the βIII-tubulin isotype, which is a key advantage over taxanes and vinca alkaloids.
Experimental Protocols
1. Purification of Tubulin Isotypes
The purification of individual tubulin isotypes is crucial for assessing the specific activity of inhibitors. A common method involves the expression of a single human β-tubulin isotype in a cell line, followed by purification using polymerization-depolymerization cycles.[13][14][15][16]
-
Cell Culture and Expression: Adherent cell lines (e.g., HEK293) are cultured to high density. A specific β-tubulin isotype is overexpressed using a suitable expression vector.
-
Cell Lysis: Cells are harvested and resuspended in a lysis buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8) supplemented with protease inhibitors and GTP. The cells are then lysed by sonication or dounce homogenization.
-
Clarification: The cell lysate is clarified by ultracentrifugation to remove cell debris and organelles.
-
Polymerization: The clarified supernatant is incubated at 37°C with glycerol and additional GTP to induce microtubule polymerization.
-
Pelleting and Depolymerization: The polymerized microtubules are pelleted by warm centrifugation. The pellet is then resuspended in cold lysis buffer to induce depolymerization back into tubulin dimers.
-
Cycling: This process of polymerization and depolymerization is repeated for one or more cycles to increase the purity of the tubulin.
-
Final Purification: The final purified tubulin is obtained after a final cold spin to pellet any remaining aggregates. The supernatant containing the purified tubulin isotype is collected, flash-frozen in liquid nitrogen, and stored at -80°C.
2. Tubulin Polymerization Assay
This assay measures the ability of an inhibitor to prevent the polymerization of purified tubulin isotypes.
-
Reaction Mixture: Purified tubulin of a specific isotype is diluted in polymerization buffer (e.g., BRB80 with GTP and glycerol) in a 96-well plate.
-
Inhibitor Addition: The tubulin inhibitor to be tested is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate polymerization.
-
Measurement: The increase in absorbance at 340 nm, which corresponds to microtubule formation, is measured over time using a plate reader.
-
Data Analysis: The rate of polymerization is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Cellular Pathways
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Regulation of Tubulin Gene Expression: From Isotype Identity to Functional Specialization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The Expression and Function of Tubulin Isotypes in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct α and β–tubulin isotypes are required for the positioning, differentiation, and survival of neurons: new support for the “multi-tubulin” hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The structured core of human β tubulin confers isotype-specific polymerization properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In silico Investigations of the Mode of Action of Novel Colchicine Derivatives Targeting β-Tubulin Isotypes: A Search for a Selective and Specific β-III Tubulin Ligand [frontiersin.org]
- 13. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles [jove.com]
- 14. Video: Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles [jove.com]
- 15. Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
"Tubulin inhibitor 29" synergistic effects with known anticancer drugs
A detailed guide for researchers on the synergistic effects of the tubulin inhibitor paclitaxel with established anticancer drugs, supported by experimental data and mechanistic insights.
Paclitaxel, a potent tubulin inhibitor, is a cornerstone of many combination chemotherapy regimens. Its mechanism of action, which involves the stabilization of microtubules, leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] When combined with other anticancer agents, paclitaxel often exhibits synergistic or additive effects, enhancing therapeutic efficacy and surmounting drug resistance. This guide provides a comparative overview of the synergistic interactions of paclitaxel with four widely used chemotherapy drugs: doxorubicin, cisplatin, carboplatin, and gemcitabine, with a focus on preclinical experimental data.
Quantitative Analysis of Synergistic Effects
The synergy between paclitaxel and other anticancer drugs can be quantitatively assessed using the Combination Index (CI), calculated based on the median-effect principle. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following table summarizes preclinical data on the synergistic effects of paclitaxel in combination with other anticancer drugs in various cancer cell lines.
| Combination | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference(s) |
| Paclitaxel + Doxorubicin | Breast Cancer | BRC-230, MCF-7 | The sequential treatment of doxorubicin followed by paclitaxel resulted in a synergistic cytotoxic effect. This combination induced caspase-dependent apoptosis. | CI < 1 (in BRC-230) | [3][4][5] |
| Paclitaxel + Cisplatin | Epidermoid Carcinoma | A431/CDDP2 (cisplatin-resistant) | The combination of paclitaxel followed by cisplatin was more effective in the cisplatin-resistant cell line and induced apoptosis through the phosphorylation of Bcl-2. | Not explicitly stated, but described as more effective than single agents. | [6][7] |
| Paclitaxel + Carboplatin | Ovarian Cancer | UT-OC-3, UT-OC-5, SK-OV-3 | A supra-additive (synergistic) growth inhibitory effect was observed with concomitant administration of carboplatin and paclitaxel. | Not explicitly stated, but described as supra-additive. | [1] |
| Paclitaxel (nab-paclitaxel) + Gemcitabine | Pancreatic Cancer | AsPC-1, BxPC-3, MIA PaCa-2, Panc-1 | Preclinical studies showed synergy between nab-paclitaxel and gemcitabine. The combination was more effective than either drug alone. | Not explicitly stated, but described as synergistic. | [8][9] |
Mechanisms of Synergistic Interaction and Signaling Pathways
The enhanced anticancer activity of paclitaxel-based combination therapies stems from the convergence of their distinct mechanisms of action on critical cellular pathways, primarily those regulating cell cycle progression and apoptosis.
Paclitaxel and Doxorubicin
The synergy between paclitaxel and doxorubicin is highly schedule-dependent. Doxorubicin, a topoisomerase II inhibitor, intercalates with DNA, leading to DNA damage and cell cycle arrest.[10][11] Pre-treatment with doxorubicin appears to sensitize breast cancer cells to the effects of paclitaxel. The sequential administration of doxorubicin followed by paclitaxel leads to a significant G2/M phase arrest and subsequent induction of caspase-dependent apoptosis.[4]
Paclitaxel and Cisplatin
Cisplatin exerts its cytotoxic effects by forming DNA adducts, which triggers DNA damage response pathways and can lead to apoptosis. The combination of paclitaxel and cisplatin has shown synergistic effects, particularly in cisplatin-resistant cells. One key mechanism underlying this synergy is the paclitaxel-induced phosphorylation of the anti-apoptotic protein Bcl-2.[6] Phosphorylation of Bcl-2 inactivates its protective function, thereby lowering the threshold for apoptosis induction by cisplatin-induced DNA damage.
Experimental Protocols
Reproducible and standardized experimental protocols are critical for evaluating the synergistic effects of drug combinations. Below are detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of paclitaxel, the combination drug, and their combination for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the drugs as described for the cell viability assay.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described above.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in the cells, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Conclusion
The combination of the tubulin inhibitor paclitaxel with other conventional anticancer drugs represents a powerful strategy to enhance therapeutic outcomes. The synergistic interactions observed are often rooted in the complementary mechanisms of action of the combined agents, leading to increased cell cycle arrest and apoptosis. The experimental data and protocols presented in this guide provide a framework for researchers to further investigate and optimize paclitaxel-based combination therapies for various malignancies. A thorough understanding of the underlying molecular pathways driving these synergies is crucial for the rational design of novel and more effective cancer treatments.
References
- 1. Carboplatin-paclitaxel- and carboplatin-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of 5-fluorouracil to doxorubicin-paclitaxel sequence increases caspase-dependent apoptosis in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addition of 5-fluorouracil to doxorubicin-paclitaxel sequence increases caspase-dependent apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of the combination paclitaxel plus doxorubicin in breast cancer cell lines analyzed with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination chemotherapy of paclitaxel and cisplatin induces apoptosis with Bcl-2 phosphorylation in a cisplatin-resistant human epidermoid carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Navitoclax augments the activity of carboplatin and paclitaxel combinations in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (PDF) Combination Chemotherapy of Paclitaxel and Cisplatin [research.amanote.com]
Independent Validation of "Tubulin Inhibitor 29": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor activity of "Tubulin inhibitor 29," an indole-furanone derivative, with established tubulin inhibitors. The information presented is based on available experimental data to assist in the independent validation of its therapeutic potential.
Mechanism of Action: Disrupting the Cellular Scaffolding
Tubulin inhibitors exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cell's cytoskeleton. Microtubules play a critical role in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule function, these agents can halt the proliferation of rapidly dividing cancer cells, ultimately leading to cell death.
Tubulin inhibitors are broadly classified into two categories: microtubule-stabilizing and microtubule-destabilizing agents. "this compound" belongs to the latter category, binding to the colchicine-binding site on β-tubulin and preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).
Caption: General mechanism of tubulin inhibitors.
Comparative Antitumor Activity
The antitumor efficacy of "this compound" has been evaluated in vitro against the U-937 human lymphoma cell line. For a comprehensive comparison, its activity is presented alongside established tubulin inhibitors, Paclitaxel and Colchicine.
Table 1: In Vitro Antiproliferative Activity of Tubulin Inhibitors against U-937 Cancer Cell Line
| Compound | Target | Cell Line | IC50 (µM) |
| This compound (analog 3b) | Tubulin Polymerization | U-937 | < 1 [1] |
| Paclitaxel | Microtubule Stabilization | U-937 | Data not readily available |
| Colchicine | Tubulin Polymerization | U-937 | Data not readily available |
Note: The primary research article for "this compound" (identified as analog 3b) specifies its potent sub-micromolar activity against the U-937 cell line.[1] Specific IC50 values for Paclitaxel and Colchicine in the U-937 cell line were not available in the immediate search results. To provide a broader context, the following table presents the IC50 values of these established drugs against other common cancer cell lines.
Table 2: In Vitro Antiproliferative Activity of Standard Tubulin Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
| Paclitaxel | MCF-7 (Breast) | 3.5 µM[2] |
| A549 (Lung) | 1.35 nM[3] | |
| HeLa (Cervical) | 2.5 - 7.5 nM | |
| Colchicine | MCF-7 (Breast) | ~80 nM |
| A549 (Lung) | ~80 nM | |
| HeLa (Cervical) | Data not readily available | |
| Vincristine | MCF-7 (Breast) | 239.51 µM |
| A549 (Lung) | Data not readily available | |
| HeLa (Cervical) | 1.4 nM |
Experimental Protocols for Independent Validation
To facilitate the independent validation of "this compound," detailed protocols for key in vitro assays are provided below.
Caption: Workflow for in vitro validation.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the inhibitor required to reduce the viability of a cancer cell population by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "this compound" and comparator compounds (e.g., Paclitaxel, Colchicine) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the inhibitor on the polymerization of purified tubulin.
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP (guanosine triphosphate), and a fluorescent reporter.
-
Compound Addition: Add different concentrations of "this compound" or control compounds to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.
-
Data Acquisition: Measure the increase in fluorescence (or absorbance at 340 nm for a turbidity-based assay) over time at 37°C using a microplate reader.
-
Data Analysis: Plot the fluorescence/absorbance against time to generate polymerization curves. Calculate the rate and extent of polymerization to determine the inhibitory effect of the compound.
Cell Cycle Analysis (Flow Cytometry)
This assay determines the stage of the cell cycle at which the inhibitor arrests cell proliferation.
-
Cell Treatment: Treat cancer cells with "this compound" at a concentration around its IC50 value for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V Staining)
This assay quantifies the number of cells undergoing apoptosis after treatment with the inhibitor.
-
Cell Treatment: Treat cancer cells with "this compound" at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive). Quantify the percentage of cells in each quadrant.
References
comparative analysis of "Tubulin inhibitor 29" and Vinblastine on microtubule depolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel tubulin polymerization inhibitor OAT-449, a representative advanced tubulin inhibitor, and the well-established anticancer agent, Vinblastine. The focus of this analysis is on their respective impacts on microtubule depolymerization, supported by experimental data and detailed methodologies.
Introduction to Microtubule Dynamics and Inhibition
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, playing a crucial role in essential cellular functions, including the formation of the mitotic spindle during cell division. This dynamic instability makes them a prime target for anticancer therapies. Tubulin inhibitors are broadly classified as either stabilizing or destabilizing agents. Both OAT-449 and Vinblastine fall into the category of microtubule-destabilizing agents, which act by inhibiting tubulin polymerization, leading to mitotic arrest and subsequent cell death in rapidly dividing cancer cells.
Mechanism of Action: Distinct Approaches to Microtubule Disruption
While both compounds lead to microtubule depolymerization, their precise mechanisms of action and binding sites differ.
OAT-449 , a novel synthetic 2-aminoimidazoline derivative, exerts its cytotoxic effects by directly inhibiting tubulin polymerization. This action is similar to that of vinca alkaloids. By preventing the formation of microtubules, OAT-449 disrupts the mitotic spindle, triggering the spindle assembly checkpoint and causing cell cycle arrest in the G2/M phase. This prolonged mitotic arrest ultimately leads to a form of non-apoptotic cell death known as mitotic catastrophe.
Vinblastine , a natural vinca alkaloid, binds to the β-tubulin subunit at a specific site known as the vinca domain, which is located at the interface between two tubulin heterodimers. At low concentrations, Vinblastine suppresses microtubule dynamics without significant depolymerization, while at higher concentrations, it leads to the disassembly of microtubules. This interference with microtubule assembly and dynamics disrupts the mitotic spindle, leading to metaphase arrest and subsequent cell death.
Comparative Efficacy: In Vitro Cytotoxicity
The cytotoxic effects of OAT-449 have been compared to Vincristine, a close structural and functional analog of Vinblastine. The half-maximal effective concentration (EC50) values from a 72-hour MTT assay across a panel of human cancer cell lines are presented below.
| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 6.0 ± 1.1 | 8.0 ± 1.2 |
| HeLa | Cervical Cancer | 8.0 ± 1.3 | 5.0 ± 0.9 |
| DU-145 | Prostate Carcinoma | 7.0 ± 1.5 | 30.0 ± 5.0 |
| Panc-1 | Pancreatic Carcinoma | 30.0 ± 4.0 | 20.0 ± 3.0 |
| SK-N-MC | Neuroepithelioma | 20.0 ± 3.0 | 2.0 ± 0.5 |
| SK-OV-3 | Ovarian Cancer | 10.0 ± 2.0 | 9.0 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 9.0 ± 1.7 | 6.0 ± 1.1 |
| A-549 | Lung Carcinoma | 25.0 ± 3.5 | 1 |
A Comparative Analysis of Tubulin Inhibitor 29: Demonstrating Selective Cytotoxicity Against Cancer Cells
For Immediate Release
This guide provides a detailed comparison of "Tubulin inhibitor 29," highlighting its selective cytotoxic effects on cancerous cells over normal, healthy cells. The data presented is compiled from multiple independent studies, focusing on two distinct chemical scaffolds, both designated as "Compound 29." This report is intended for researchers, scientists, and professionals in the field of drug development.
Tubulin inhibitors are a well-established class of anti-cancer agents, crucial in modern chemotherapy. Their mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. A significant challenge in the development of these inhibitors is achieving a therapeutic window that maximizes their efficacy against malignant cells while minimizing harm to healthy tissues. This guide focuses on the promising selectivity of "this compound."
Quantitative Comparison of Cytotoxicity
The following tables summarize the cytotoxic effects of two different tubulin inhibitors, both identified as "Compound 29" in their respective publications. One is a dimeric podophyllotoxin derivative, and the other is an arylpyridine derivative. The data underscores the compounds' potency against various cancer cell lines and their selectivity when compared to normal, non-cancerous cell lines.
Table 1: Cytotoxicity and Selectivity of Dimeric Podophyllotoxin "Compound 29"
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) |
| HL-60 | Human promyelocytic leukemia | 0.43 ± 0.05 | 35.7 |
| SMMC-7721 | Human hepatoma | 0.85 ± 0.07 | 18.1 |
| A-549 | Human lung carcinoma | 1.01 ± 0.09 | 15.2 |
| MCF-7 | Human breast adenocarcinoma | 1.35 ± 0.11 | 11.4 |
| SW480 | Human colorectal adenocarcinoma | 3.50 ± 0.21 | 4.4 |
| BEAS-2B | Normal human lung epithelium | 15.34 ± 1.28 | - |
*The Selectivity Index (SI) is calculated as the IC50 in
A Comparative Guide: Tubulin Inhibitor 29 Versus Combretastatin A-4 in Vascular Disruption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel benzofuran-based tubulin inhibitor, designated here as Tubulin Inhibitor 29 (compound 6g), and the well-established vascular disrupting agent, combretastatin A-4. This objective analysis is based on available preclinical data to inform research and development decisions in the field of oncology.
At a Glance: Key Differences and Similarities
| Feature | This compound (Compound 6g) | Combretastatin A-4 |
| Chemical Class | Benzofuran-based 3,4,5-trimethoxybenzamide | Stilbene |
| Mechanism of Action | Inhibition of tubulin polymerization | Inhibition of tubulin polymerization, leading to vascular disruption |
| Primary Therapeutic Target | Cancer cell proliferation | Tumor vasculature |
| Vascular Disrupting Activity | Not reported | Well-established |
| Development Stage | Preclinical | Preclinical and clinical trials (as prodrug CA-4P) |
Introduction
Tubulin inhibitors are a cornerstone of cancer chemotherapy, primarily by disrupting microtubule dynamics, which are critical for cell division. A subset of these agents, known as vascular disrupting agents (VDAs), also target the tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis. Combretastatin A-4 is a potent natural product that exemplifies this dual activity. This guide compares combretastatin A-4 with a novel synthetic compound, this compound, a benzofuran derivative, to evaluate their relative strengths and potential applications.
Mechanism of Action
Both this compound and combretastatin A-4 exert their cytotoxic effects by inhibiting the polymerization of tubulin, a key component of microtubules.[1] This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1]
Combretastatin A-4 binds to the colchicine-binding site on β-tubulin, leading to the depolymerization of existing microtubules and inhibition of new microtubule formation.[2] This effect is particularly pronounced in rapidly proliferating endothelial cells lining the tumor vasculature. The resulting change in endothelial cell shape leads to increased vascular permeability, vessel occlusion, and ultimately, a catastrophic shutdown of tumor blood flow.[3][4]
This compound (compound 6g) also inhibits tubulin polymerization in a manner consistent with combretastatin A-4.[1] Mechanistic studies have shown that it induces G2/M phase arrest in cancer cells.[1] However, its effects on endothelial cells and its potential as a vascular disrupting agent have not been reported in the available scientific literature.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the antiproliferative and tubulin-inhibiting activities of this compound and combretastatin A-4.
Table 1: Antiproliferative Activity (IC50 Values)
| Cell Line | This compound (Compound 6g) (μM)[1] | Combretastatin A-4 (μM) |
| MDA-MB-231 (Breast Cancer) | 3.01 | ~3.25[2] |
| HCT-116 (Colon Cancer) | 5.20 | Data not consistently available |
| HT-29 (Colon Cancer) | 9.13 | Data not consistently available |
| HeLa (Cervical Cancer) | 11.09 | ~0.003-0.08[5] |
| A549 (Lung Cancer) | Not Reported | ~0.0018[6] |
| HEK-293 (Non-tumoral) | > 30 | Data not consistently available |
Table 2: Tubulin Polymerization Inhibition
| Compound | IC50 (μM) |
| This compound (Compound 6g) | Data not available in abstract |
| Combretastatin A-4 | ~2.1[7] |
Note: IC50 values for combretastatin A-4 can vary significantly between studies depending on the assay conditions and cell lines used.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and assist in the design of future studies.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in turbidity (absorbance) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of GTP (e.g., 10 mM in water).
-
Prepare serial dilutions of the test compounds (this compound or combretastatin A-4) and a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well plate, add the tubulin solution.
-
Add the test compound dilutions or vehicle control.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
-
Data Acquisition:
-
Immediately place the plate in a temperature-controlled microplate reader set to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the initial rate of polymerization and the maximum absorbance at steady state.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in tubulin polymerization.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa) in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or combretastatin A-4) or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content (fluorescence intensity).
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
HUVEC Tube Formation Assay (for Vascular Disruption)
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures. Vascular disrupting agents will inhibit or destroy these networks.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane matrix (e.g., Matrigel), where they form three-dimensional, tube-like structures. The extent of tube formation can be quantified.
Protocol:
-
Plate Coating:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a small volume of growth medium.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Add different concentrations of the test compound (e.g., combretastatin A-4) or vehicle control.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
-
Quantification:
-
Analyze the images to quantify parameters such as the total tube length, number of junctions, and number of loops.
-
A reduction in these parameters indicates an anti-angiogenic or vascular-disrupting effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by tubulin inhibitors and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of tubulin inhibitor-induced apoptosis.
Caption: Workflow for evaluating vascular disrupting agents.
Conclusion
Combretastatin A-4 is a well-characterized tubulin inhibitor with potent vascular disrupting activity, making it a benchmark compound in this class.[3] Its ability to rapidly shut down tumor blood flow provides a distinct therapeutic advantage.
This compound (compound 6g) has demonstrated significant antiproliferative activity against several cancer cell lines and inhibits tubulin polymerization.[1] However, a critical gap in the current knowledge is the absence of data on its vascular disrupting effects. Further investigation into its impact on endothelial cells and in vivo tumor vasculature is necessary to fully assess its therapeutic potential and to draw a more complete comparison with established VDAs like combretastatin A-4.
For drug development professionals, while this compound shows promise as a cytotoxic agent, its potential as a VDA remains to be determined. Future research should focus on evaluating its anti-angiogenic and vascular-disrupting properties to understand if it shares the multifaceted mechanism of action of combretastatin A-4.
References
- 1. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Tubulin inhibitor 29 proper disposal procedures
To ensure the safe and compliant disposal of Tubulin Inhibitor 29, it is imperative to adhere to specific protocols designed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals. The following information is based on general best practices for cytotoxic and hazardous chemical waste disposal; however, users must always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific guidance and comply with all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and emergency procedures are understood.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or aerosols. |
| Lab Coat | Full-length, cuffed laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Required if handling powders outside a certified chemical fume hood | Prevents inhalation of hazardous particles. |
Step-by-Step Disposal Procedure
The proper disposal of this compound and associated waste must be conducted systematically to ensure safety and regulatory compliance.
Workflow for Waste Segregation and Disposal
Caption: Workflow for the safe disposal of this compound waste.
Table 2: Waste Stream Segregation and Container Requirements
| Waste Type | Description | Container Type | Labeling Requirement |
| Solid Waste | Contaminated PPE (gloves, lab coats), weigh boats, pipette tips, empty vials.[1] | Labeled, sealed, puncture-resistant container for solid chemical waste.[2] Often a black RCRA container.[3] | "Cytotoxic Waste", "Hazardous Waste", Chemical Name: "this compound" |
| Liquid Waste | Unused solutions, solvent rinsates from cleaning, and other aqueous or solvent-based waste.[1] | Compatible, leak-proof, sealed container for hazardous liquid waste.[1] | "Cytotoxic Waste", "Hazardous Waste", Chemical Name and approximate concentration. |
| Sharps Waste | Contaminated needles, syringes, Pasteur pipettes, broken glass, or other items that can puncture skin.[1] | Puncture-proof, rigid sharps container specifically for chemically contaminated sharps.[3][1] | "Cytotoxic Sharps", "Hazardous Waste", Biohazard symbol if applicable. |
Decontamination Procedures
All non-disposable equipment, surfaces, and glassware that have come into contact with this compound must be decontaminated.
Experimental Protocol: Surface and Equipment Decontamination
-
Initial Cleaning:
-
Prepare a detergent solution (e.g., standard lab-grade soap and water).
-
Using a disposable, absorbent pad moistened with the detergent solution, wipe the entire surface in a single direction, starting from the cleanest area and moving toward the most contaminated.[4]
-
Dispose of the pad as solid cytotoxic waste.[4]
-
-
Rinsing:
-
Using a new absorbent pad moistened with sterile water, wipe the surface again with the same unidirectional technique to remove any detergent residue.[4]
-
Dispose of the pad as solid cytotoxic waste.
-
-
Final Decontamination:
-
Moisten a new pad with a 70% ethanol or isopropanol (IPA) solution.[4]
-
Wipe the surface a final time using the same technique. This step disinfects and helps remove any remaining chemical residues.[4]
-
Allow the surface to air dry completely inside a fume hood.
-
Dispose of the pad as solid cytotoxic waste.
-
Table 3: Decontamination Solution Efficacy
| Decontaminating Agent | Target | Efficacy Notes |
| Detergent and Water | Gross Contamination | Effective for the initial physical removal of the compound from surfaces.[5] |
| 70% Ethanol / Isopropanol | Residual Contamination | Used as a final cleaning and disinfecting step.[4] |
| Sodium Hypochlorite (Bleach) | Chemical Degradation | Can be effective for some cytotoxic agents but may damage surfaces and should be used with caution, followed by rinsing.[2][6] |
| Vaporized Hydrogen Peroxide (VHP) | Chemical Degradation | Shown to be effective in degrading certain cytotoxic drugs like doxorubicin, but not all.[5][6] |
Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear all PPE as listed in Table 1, including respiratory protection if the spill involves a powder.
-
Contain the Spill:
-
For liquid spills: Cover with an absorbent material or a spill kit pillow, working from the outside in.
-
For solid spills: Gently cover with damp absorbent pads to avoid generating dust.[3] DO NOT dry sweep.
-
-
Clean the Spill:
-
Carefully collect all contaminated absorbent materials and place them into a designated cytotoxic waste container.[1]
-
Perform the three-step decontamination procedure (Detergent, Water, 70% Alcohol) on the spill surface as described above.
-
-
Dispose of Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[3]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department according to your laboratory's specific protocols.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Tubulin inhibitor 29
Tubulin inhibitors are potent cytotoxic agents that disrupt microtubule dynamics, a fundamental process for cell division.[2] This mechanism of action makes them valuable in research but also hazardous to personnel if not handled properly. Therefore, "Tubulin inhibitor 29" should be managed as a hazardous compound with potential carcinogenic, mutagenic, and teratogenic effects.[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when working with this compound. The required level of protection varies depending on the procedure being performed.
| Procedure | Required Personal Protective Equipment | Rationale |
| Receiving/Unpacking | • Double Nitrile Gloves• Lab Coat | To protect against contamination from potentially compromised packaging. |
| Weighing/Aliquoting (Dry Powder) | • Double Nitrile Gloves• Disposable Gown (solid front, long sleeves, elastic cuffs)• N95 Respirator or higher• Safety Goggles and Face Shield | To prevent inhalation of fine particles and protect skin and eyes from the potent compound.[1][2] |
| Solution Preparation & Handling | • Double Nitrile Gloves• Disposable Gown• Safety Goggles | To protect against splashes and direct contact with the concentrated solution.[1][2] |
| Waste Disposal | • Double Nitrile Gloves• Disposable Gown• Safety Goggles | To prevent exposure during the handling and sealing of contaminated waste.[2] |
| Spill Cleanup | • Double Nitrile Gloves• Disposable Gown• N95 Respirator or higher• Safety Goggles and Face Shield• Shoe Covers | To provide comprehensive protection during emergency cleanup of a hazardous spill.[2] |
Note: Always use chemotherapy-rated gloves and change them frequently, especially if contaminated.[3]
Operational Plan: Step-by-Step Guidance
A designated work area, such as a certified chemical fume hood or a containment enclosure, must be used for all manipulations of this compound, including weighing and solution preparation.[1]
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage. If the package is compromised, do not open it. Isolate it in a designated hazardous material area and contact your institution's EHS office.[2]
-
Store the compound in a clearly labeled, sealed container in a secure, ventilated, and designated area marked with a "Cytotoxic Agent" warning sign.[2]
2. Weighing and Solution Preparation:
-
Preparation: Before starting, ensure a spill kit is readily available.[1]
-
Weighing: Conduct weighing within a chemical fume hood or a containment enclosure to minimize exposure to airborne particles. Use anti-static weigh paper.[1]
-
Solution Preparation: Prepare solutions in a fume hood. To minimize aerosolization, slowly add the solvent to the powdered compound.[2] Tubulin inhibitors are often soluble in organic solvents like DMSO, ethanol, and DMF.[1]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wearing the appropriate PPE for spill cleanup, contain the spill using an appropriate spill kit.
-
For liquid spills, use absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.[3]
-
Clean the spill area thoroughly with a detergent solution, followed by clean water.[3]
-
All materials used for cleanup must be disposed of as bulk cytotoxic waste.[3]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and segregated from other waste streams.[1][4] Disposal must adhere to institutional and local regulations.[2]
| Waste Type | Description | Disposal Container | Disposal Path |
| Solid Waste (Trace Contamination) | Used PPE (gloves, gowns), weigh paper, pipette tips, and other materials with minimal residual contamination.[1][3] | Dedicated, clearly labeled hazardous waste container (e.g., yellow bag for chemotherapy waste).[3] | Disposal through a regulated medical waste program or as hazardous chemical waste, depending on institutional policy.[3] |
| Liquid Waste | Unused solutions and contaminated solvents.[1] | Sealed, leak-proof, and clearly labeled hazardous waste container.[2] | Collection by a certified hazardous waste disposal company. Do not pour down the drain.[2] |
| Sharps | Contaminated needles, syringes, and other sharps.[1] | Designated, puncture-proof sharps container for hazardous chemical waste (e.g., red or purple-lidded).[3][4] | Disposal as hazardous chemical waste.[1] |
| Bulk Cytotoxic Waste | Unused or expired product, materials from large spills.[3] | Black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[3] | Disposal as hazardous chemical waste.[3] |
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[1]
Experimental Workflow and Disposal Visualization
The following diagrams illustrate the logical workflow for handling and disposing of this compound.
Caption: Workflow for handling and waste segregation of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
